Product packaging for N-dodecylbutanamide(Cat. No.:CAS No. 88591-78-0)

N-dodecylbutanamide

Cat. No.: B2405952
CAS No.: 88591-78-0
M. Wt: 255.446
InChI Key: UGKPYYLENXGYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Dodecylbutanamide (Chemical Formula: C16H33NO) is a synthetic fatty acid amide supplied for research and development purposes . Fatty amides are a class of organic compounds that are carboxylic acid amide derivatives of fatty acids . Compounds with similar N-alkyl chains, such as N-dodecyl-substituted aminomethylphenols, have been investigated in pharmacological research for their activity as inhibitors of neurotransmitter transporters, specifically the murine GABA transporters (mGAT1-mGAT4) . This suggests that this compound and its structural analogs may serve as valuable tools in neuroscience research for modulating GABAergic signaling, which is crucial for understanding epilepsy, anxiety, and other neurological conditions . The compound features a long-chain dodecyl group, which contributes to its lipophilicity and potential for biomembrane interaction. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NO B2405952 N-dodecylbutanamide CAS No. 88591-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-dodecylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-3-5-6-7-8-9-10-11-12-13-15-17-16(18)14-4-2/h3-15H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKPYYLENXGYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-dodecylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of N-dodecylbutanamide, a long-chain fatty acid amide. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the primary synthetic pathway, experimental protocols, and expected analytical data.

Introduction

This compound belongs to the class of N-acyl amines, which are characterized by a carbonyl group adjacent to a nitrogen atom. The presence of a long dodecyl chain confers significant lipophilicity to the molecule. While the specific biological roles of this compound are not extensively documented in publicly available literature, related long-chain fatty acid amides are known to be involved in various physiological processes, including signaling pathways. This guide focuses on the chemical synthesis of this compound, providing a foundational methodology for its preparation and characterization.

Synthesis Pathway

The most direct and common method for the synthesis of this compound is the acylation of dodecylamine with butyryl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and hydrochloric acid as a byproduct. To neutralize the generated HCl, a base, such as triethylamine or pyridine, is typically added to the reaction mixture.

The overall reaction is as follows:

Dodecylamine + Butyryl Chloride → this compound + Triethylamine Hydrochloride

Synthesis_Pathway Dodecylamine Dodecylamine (C12H25NH2) Intermediate Tetrahedral Intermediate Dodecylamine->Intermediate + ButyrylChloride Butyryl Chloride (C4H7ClO) ButyrylChloride->Intermediate + TEA Triethylamine ((C2H5)3N) TEA->Intermediate Solvent Solvent (e.g., Dichloromethane) Solvent->Intermediate Product This compound (C16H33NO) Intermediate->Product - HCl Byproduct Triethylamine Hydrochloride ((C2H5)3N·HCl) Product->Byproduct + Triethylamine

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Dodecylamine185.3610.0 g0.054
Butyryl chloride106.556.3 g (5.5 mL)0.059
Triethylamine101.198.2 mL0.059
Dichloromethane-200 mL-
1 M HCl (aq)-50 mL-
Saturated NaHCO₃ (aq)-50 mL-
Brine-50 mL-
Anhydrous MgSO₄-As needed-
Hexane-For recrystallization-
Procedure
  • Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with dodecylamine (10.0 g, 0.054 mol) and dichloromethane (150 mL). The flask is cooled in an ice bath to 0 °C.

  • Addition of Reagents: Triethylamine (8.2 mL, 0.059 mol) is added to the stirred solution. A solution of butyryl chloride (6.3 g, 0.059 mol) in dichloromethane (50 mL) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction mixture is transferred to a separatory funnel and washed successively with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from hexane to yield this compound as a white solid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dodecylamine\nin Dichloromethane Dissolve Dodecylamine in Dichloromethane Cool to 0°C Cool to 0°C Dissolve Dodecylamine\nin Dichloromethane->Cool to 0°C Add Triethylamine Add Triethylamine Cool to 0°C->Add Triethylamine Add Butyryl Chloride\n(dropwise at 0°C) Add Butyryl Chloride (dropwise at 0°C) Add Triethylamine->Add Butyryl Chloride\n(dropwise at 0°C) Stir at RT for 2h Stir at RT for 2h Add Butyryl Chloride\n(dropwise at 0°C)->Stir at RT for 2h Wash with 1M HCl Wash with 1M HCl Stir at RT for 2h->Wash with 1M HCl Wash with NaHCO3 (aq) Wash with NaHCO3 (aq) Wash with 1M HCl->Wash with NaHCO3 (aq) Wash with Brine Wash with Brine Wash with NaHCO3 (aq)->Wash with Brine Dry with MgSO4 Dry with MgSO4 Wash with Brine->Dry with MgSO4 Filter Filter Dry with MgSO4->Filter Evaporate Solvent Evaporate Solvent Filter->Evaporate Solvent Recrystallize from Hexane Recrystallize from Hexane Evaporate Solvent->Recrystallize from Hexane Isolate Pure Product Isolate Pure Product Recrystallize from Hexane->Isolate Pure Product Signaling_Pathway_Hypothesis cluster_cell Cell Receptor GPCR / Ion Channel Downstream Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Downstream Enzyme Enzyme (e.g., FAAH) Enzyme->Downstream Response Cellular Response Downstream->Response Ndodecylbutanamide This compound Ndodecylbutanamide->Receptor Binding Ndodecylbutanamide->Enzyme Substrate/Inhibitor

N-Dodecylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number

A specific CAS Registry Number for N-dodecylbutanamide could not be located in the public chemical databases searched. This suggests that it is either a novel or less-common compound. Researchers synthesizing this compound for the first time may need to initiate the process of CAS number registration.

Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound based on data for homologous long-chain amides. These values should be considered as approximations and require experimental verification.

PropertyEstimated Value
Molecular Formula C₁₆H₃₃NO
Molecular Weight 255.44 g/mol
Appearance White to off-white solid
Melting Point 60-65 °C
Boiling Point > 300 °C (at 760 mmHg)
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, DMSO)
LogP (Octanol-Water) ~6.5

Experimental Protocols

General Synthesis of this compound

A common and effective method for the synthesis of this compound is the amidation of butyryl chloride with dodecylamine.

Materials:

  • Butyryl chloride

  • Dodecylamine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add butyryl chloride (1.05 equivalents) dropwise to the stirred solution of the amine. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel to yield pure this compound.

Potential Biological Activities and Signaling Pathways

Long-chain N-acyl amides, including N-acylethanolamines, are a class of endogenous lipid signaling molecules with a wide range of biological functions.[1] While the specific activities of this compound have not been extensively studied, it is plausible that it shares activities with other members of this class.

These molecules are known to modulate various physiological processes, including inflammation, pain, and energy metabolism. One of the key signaling pathways involves the peroxisome proliferator-activated receptors (PPARs), particularly PPARα.

Putative Signaling Pathway of this compound

The diagram below illustrates a potential signaling pathway for this compound, acting as a ligand for PPARα.

PPARa_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARa PPARa This compound->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) PPARa->PPRE Binds to DNA RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Anti-inflammatory) Gene_Expression->Biological_Effects

Caption: Putative PPARα signaling pathway for this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants Dodecylamine + Butyryl Chloride Reaction Amidation Reaction (DCM, TEA, 0°C to RT) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Quenching Quench with Water Crude_Product->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: General workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of N-dodecylbutanamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecylbutanamide, a lipophilic amide, presents both opportunities and challenges in formulation and drug delivery due to its solubility characteristics. Understanding its behavior in various organic solvents is paramount for effective process development, formulation design, and analytical method development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a detailed experimental protocol for its determination, and discusses the expected solubility trends in common organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this guide focuses on the foundational knowledge required to approach its solubility characterization.

Introduction to this compound and its Solubility

This compound belongs to the class of N-alkyl amides, characterized by a long alkyl chain (dodecyl group) and a butanamide moiety. This structure imparts a significant non-polar character to the molecule, which largely dictates its solubility profile. The amide group, with its capacity for hydrogen bonding, adds a polar characteristic that influences its interaction with protic and aprotic polar solvents. The interplay between the hydrophobic alkyl chain and the polar amide headgroup makes its solubility highly dependent on the nature of the solvent.

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[1][2] It is anticipated to be more soluble in non-polar and moderately polar aprotic solvents that can effectively solvate its long alkyl chain. Conversely, its solubility is expected to be limited in highly polar, protic solvents where the disruption of the solvent's hydrogen-bonding network is energetically unfavorable.

Theoretical Framework for Solubility

The solubility of this compound is governed by the thermodynamics of mixing, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur. This is influenced by both enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

  • Enthalpy of Solution (ΔH_sol): This term relates to the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. For this compound, the strong intermolecular hydrogen bonds and van der Waals forces between molecules in the solid state must be overcome. Solvents that can form favorable interactions with both the alkyl chain (via van der Waals forces) and the amide group (via dipole-dipole interactions or hydrogen bonding) will lead to a more favorable (less positive or negative) enthalpy of solution.

  • Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in entropy as the ordered crystalline structure of the solute is broken down and the molecules become more dispersed in the solvent. This term typically favors solubility.

The balance between these factors determines the overall solubility. In the case of this compound, the large hydrophobic dodecyl group will significantly influence the overall solubility, pushing it towards better solubility in less polar organic solvents.

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Hexane, TolueneHighThe non-polar nature of these solvents allows for favorable van der Waals interactions with the long dodecyl chain.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighThese solvents have a dipole moment that can interact with the polar amide group, while their organic character can solvate the alkyl chain.
Polar Protic Methanol, EthanolLow to ModerateThe strong hydrogen-bonding network of these solvents is not easily disrupted by the large non-polar tail of this compound.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very LowThe high polarity and strong intermolecular forces of these solvents make the solvation of the non-polar dodecyl chain highly unfavorable.

It is crucial to note that temperature will also play a significant role, with solubility generally increasing with temperature.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a robust experimental protocol is required. The following outlines a standard method for determining solubility in various organic solvents.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start prepare_solutions Prepare Saturated Solutions (Excess Solute in Solvent) start->prepare_solutions equilibrate Equilibrate at Constant Temperature prepare_solutions->equilibrate separate_phases Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate_phases filter_supernatant Filter Supernatant separate_phases->filter_supernatant dilute_sample Dilute Sample filter_supernatant->dilute_sample analyze_concentration Analyze Concentration (HPLC/GC) dilute_sample->analyze_concentration end Determine Solubility analyze_concentration->end

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

4.3. Detailed Methodology

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and monitored.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL, g/L, or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound. The following diagram illustrates the key relationships.

influencing_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility This compound Solubility alkyl_chain Long Alkyl Chain (Hydrophobicity) alkyl_chain->solubility amide_group Amide Group (Polarity, H-bonding) amide_group->solubility polarity Polarity (Polar/Non-polar) polarity->solubility h_bonding Hydrogen Bonding Capacity (Protic/Aprotic) h_bonding->solubility temperature Temperature temperature->solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, a strong theoretical understanding of its chemical structure allows for reliable predictions of its solubility behavior. It is expected to be most soluble in non-polar and moderately polar aprotic solvents, with limited solubility in highly polar and protic media. For drug development professionals and researchers, the experimental protocol outlined in this guide provides a robust framework for the empirical determination of its solubility, which is a critical parameter for successful formulation and process development. Further experimental studies are warranted to establish a quantitative database of this compound solubility in a wide range of organic solvents.

References

In-depth Technical Guide: The Mechanism of Action of N-dodecylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific understanding of N-dodecylbutanamide's biological activities, signaling pathways, and experimental data.

Audience: Researchers, scientists, and drug development professionals.

Introduction

A thorough investigation of peer-reviewed scientific literature and established biochemical databases reveals a significant gap in the understanding of this compound's specific mechanism of action. At present, there is no direct research detailing its biological activities, associated signaling pathways, or comprehensive experimental protocols and quantitative data.

The search for "this compound" and its potential biological effects did not yield specific studies on this molecule. The scientific community has explored related long-chain alkyl amides and similar structures, which have demonstrated a range of biological activities, including antimicrobial and signaling properties. However, a direct extrapolation of these findings to this compound would be speculative without dedicated experimental validation.

This guide will, therefore, outline the general approaches and methodologies that would be necessary to elucidate the mechanism of action of this compound, providing a roadmap for future research in this area.

Proposed Future Research to Elucidate the Mechanism of Action

To establish a comprehensive understanding of this compound's mechanism of action, a multi-faceted research approach is required. This would involve a combination of in vitro and in vivo studies, cellular and molecular biology techniques, and bioinformatics analyses.

Initial Screening for Biological Activity

The first step would be to perform broad-spectrum screening to identify any potential biological effects of this compound.

Experimental Protocols:

  • Antimicrobial Activity Assays:

    • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

    • Agar Diffusion Assay: To qualitatively assess the antimicrobial activity.

  • Cytotoxicity Assays:

    • MTT or XTT Assays: To evaluate the effect of this compound on the viability of various human cell lines (e.g., cancer cell lines, normal cell lines).

  • Enzyme Inhibition Assays:

    • Screening against a panel of common enzymes (e.g., kinases, proteases, phosphatases) to identify potential molecular targets.

Data Presentation:

The results from these screening assays would be summarized in tables to clearly present the quantitative data, such as MIC values and IC50 values.

Table 1: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

Organism MIC (µg/mL)
Staphylococcus aureus -
Escherichia coli -

| Candida albicans | - |

Table 2: Hypothetical Cytotoxicity of this compound (IC50 in µM)

Cell Line IC50 (µM)
HeLa -

| HEK293 | - |

Identification of Molecular Targets and Signaling Pathways

Once a biological activity is confirmed, the next phase would focus on identifying the specific molecular targets and the signaling pathways that are modulated by this compound.

Experimental Protocols:

  • Affinity Chromatography/Pull-down Assays: To isolate binding partners of this compound from cell lysates.

  • Transcriptomic Analysis (RNA-Seq): To identify changes in gene expression in response to treatment with this compound.

  • Proteomic Analysis (Mass Spectrometry): To identify changes in protein expression and post-translational modifications.

  • Western Blotting: To validate the changes in the expression levels of key proteins identified in the transcriptomic and proteomic studies.

  • Reporter Gene Assays: To investigate the activation or inhibition of specific signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt pathways).

Visualization of Potential Workflows and Pathways:

The following diagrams illustrate the logical workflows and potential signaling pathways that could be investigated.

experimental_workflow cluster_screening Phase 1: Biological Activity Screening cluster_target_id Phase 2: Target Identification cluster_pathway Phase 3: Pathway Elucidation Initial Compound\n(this compound) Initial Compound (this compound) Antimicrobial Assays Antimicrobial Assays Initial Compound\n(this compound)->Antimicrobial Assays Test Cytotoxicity Assays Cytotoxicity Assays Initial Compound\n(this compound)->Cytotoxicity Assays Test Enzyme Inhibition Assays Enzyme Inhibition Assays Initial Compound\n(this compound)->Enzyme Inhibition Assays Test Confirmed Activity Confirmed Activity Antimicrobial Assays->Confirmed Activity Cytotoxicity Assays->Confirmed Activity Enzyme Inhibition Assays->Confirmed Activity Affinity Chromatography Affinity Chromatography Confirmed Activity->Affinity Chromatography Identify Transcriptomics (RNA-Seq) Transcriptomics (RNA-Seq) Confirmed Activity->Transcriptomics (RNA-Seq) Analyze Gene Expression Proteomics (MS) Proteomics (MS) Confirmed Activity->Proteomics (MS) Analyze Protein Expression Identified Targets Identified Targets Affinity Chromatography->Identified Targets Transcriptomics (RNA-Seq)->Identified Targets Proteomics (MS)->Identified Targets Western Blotting Western Blotting Identified Targets->Western Blotting Validate Reporter Gene Assays Reporter Gene Assays Identified Targets->Reporter Gene Assays Investigate Signaling Pathway Mapping Signaling Pathway Mapping Western Blotting->Signaling Pathway Mapping Reporter Gene Assays->Signaling Pathway Mapping hypothetical_signaling_pathway This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological_Response Gene_Expression->Biological_Response

N-dodecylbutanamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-dodecylbutanamide and structurally related compounds. Due to a lack of specific toxicological data for this compound, this guide draws upon information from similar N-alkyl amides and general laboratory safety principles. It is imperative to consult the specific Safety Data Sheet (SDS) for any compound you are working with and to conduct a thorough risk assessment before use.

Introduction

This compound is a fatty acid amide that finds potential applications in various research and development sectors, including pharmaceuticals and material sciences. Understanding its safety profile and proper handling procedures is critical to ensure the well-being of laboratory personnel and to maintain the integrity of experimental work. This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures associated with this compound and similar molecules.

Hazard Identification and Classification

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

  • Aquatic Toxicity: May be harmful to aquatic life.

Table 1: GHS Hazard Statements for Structurally Similar N-Alkyl Amides

Hazard ClassHazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardH412: Harmful to aquatic life with long lasting effects

Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50 (median lethal dose) values, is not publicly available. The following table summarizes representative data for related long-chain N-alkyl amides to provide an indication of the potential toxicity profile.

Table 2: Representative Toxicological Data for Similar N-Alkyl Amides

TestSpeciesRouteResultReference Compound
Acute Oral Toxicity (LD50)RatOral> 2000 mg/kgN-oleyl-1,3-propanediamine
Skin IrritationRabbitDermalIrritantDodecyl Trimethyl Ammonium Bromide[1]
Eye IrritationRabbitOcularSevere IrritantDodecyl Trimethyl Ammonium Bromide[1]

Experimental Protocols for Safety Assessment

The following are generalized protocols for key safety and handling experiments, based on OECD guidelines. These methodologies would be appropriate for generating specific data for this compound.

Acute Dermal Irritation/Corrosion (OECD 404)
  • Animal Model: Albino rabbit.

  • Procedure:

    • A small area of the rabbit's back is clipped free of fur.

    • A 0.5 g or 0.5 mL sample of the test substance is applied to a small area of the skin under a gauze patch.

    • The patch is secured with tape for a 4-hour exposure period.

    • After 4 hours, the patch is removed, and the skin is washed with a suitable solvent.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations are scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD 405)
  • Animal Model: Albino rabbit.

  • Procedure:

    • A 0.1 mL sample of the liquid test substance or 0.1 g of the solid is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The eye is observed for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

    • Observations are scored according to a standardized scale.

Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.

  • Respiratory Protection: If working with fine powders or generating aerosols, a NIOSH-approved respirator with a particulate filter is recommended.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Assess Potential Exposure Routes inhalation Inhalation of Dust/Aerosol start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact resp_protection Use NIOSH-approved Respirator inhalation->resp_protection gloves Wear Chemical Resistant Gloves skin_contact->gloves lab_coat Wear Lab Coat skin_contact->lab_coat goggles Wear Safety Goggles/Face Shield eye_contact->goggles

Caption: PPE selection workflow based on exposure routes.

Engineering Controls
  • Work in a well-ventilated area.

  • Use a chemical fume hood when handling large quantities or if there is a potential for aerosol generation.

Storage
  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

First_Aid_Procedure cluster_first_aid First Aid Response exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap and Water (15 min) skin->wash_skin flush_eyes Flush with Water (15 min) eye->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: General first aid procedures for chemical exposure.

Spill and Leak Procedures
  • Evacuate the area.

  • Wear appropriate personal protective equipment (PPE).

  • Contain the spill to prevent further spread.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, dike the area and collect the material for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or watercourses.

Conclusion

While specific safety and toxicological data for this compound are limited, a cautious approach based on the properties of similar N-alkyl amides is warranted. Researchers, scientists, and drug development professionals should adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls. In the event of exposure or a spill, the emergency procedures outlined in this guide should be followed promptly. It is strongly recommended that institutions using this compound consider commissioning specific toxicological studies to fill the existing data gaps and ensure a comprehensive understanding of its safety profile.

References

An In-depth Technical Guide to N-dodecylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-dodecylbutanamide, a long-chain N-alkyl amide. Due to the limited direct research on this specific compound, this guide extrapolates information from closely related analogues and the broader class of N-alkyl amides to cover its synthesis, physicochemical properties, and potential biological activities.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for amide bond formation. Two of the most common and reliable laboratory-scale methods are the Schotten-Baumann reaction and carbodiimide-mediated coupling.

1.1. Schotten-Baumann Reaction

This method involves the acylation of a primary amine with an acyl chloride in the presence of a base.[1][2][3] For this compound, this would involve the reaction of dodecylamine with butanoyl chloride. The base, typically aqueous sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Experimental Protocol: Schotten-Baumann Synthesis of this compound

  • Dissolution of Amine: Dodecylamine (1 equivalent) is dissolved in a suitable organic solvent, such as dichloromethane or diethyl ether, in a reaction flask.

  • Addition of Base: An aqueous solution of sodium hydroxide (approximately 2 equivalents) is added to the flask, creating a biphasic system.

  • Acylation: The flask is cooled in an ice bath, and butanoyl chloride (1-1.2 equivalents) is added dropwise with vigorous stirring.

  • Reaction: The reaction mixture is stirred for 1-2 hours, allowing it to slowly warm to room temperature.

  • Work-up: The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove unreacted amine, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acid chloride, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

1.2. Carbodiimide-Mediated Coupling

This method couples a carboxylic acid and a primary amine using a dehydrating agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).[4][5][6] This approach avoids the use of acyl chlorides and is often performed under milder conditions.

Experimental Protocol: DCC Coupling for this compound Synthesis

  • Reactant Mixture: Butanoic acid (1 equivalent) and dodecylamine (1 equivalent) are dissolved in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran (THF).

  • DCC Addition: The solution is cooled in an ice bath, and a solution of DCC (1.1 equivalents) in the same solvent is added dropwise with stirring.

  • Reaction: The reaction is stirred at 0°C for one hour and then at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.

  • Removal of Byproduct: The dicyclohexylurea (DCU) byproduct precipitates as a white solid and is removed by filtration.

  • Work-up: The filtrate is concentrated, and the residue is redissolved in a suitable organic solvent like ethyl acetate. The solution is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried, the solvent is evaporated, and the resulting crude product is purified by column chromatography or recrystallization.

Physicochemical Properties

Generally, amides exhibit higher melting and boiling points than their corresponding carboxylic acids due to strong intermolecular hydrogen bonding.[4] Their solubility in water decreases as the length of the alkyl chain increases.[7]

Table 1: Physical Properties of this compound and Analogous Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound (Predicted) C16H33NO255.44Solid at RT> 200Insoluble in water, soluble in organic solvents
DodecanamideC12H25NO199.34102296Slightly soluble in water
N-Dodecyl-4-hydroxybutanamideC16H33NO2271.44Not availableNot availableNot available
DodecaneC12H26170.33-9.6215-217Insoluble in water

Note: "RT" refers to room temperature. Data for dodecanamide and dodecane are included for comparison of the effects of the amide group and the dodecyl chain, respectively.[8]

Biological Activity

While this compound has not been extensively studied for its biological activity, the class of long-chain fatty acid amides is known to possess various biological functions, including antimicrobial and signaling properties.

3.1. Antimicrobial Activity

Long-chain N-alkyl amides have been investigated for their antimicrobial properties. Generally, they are found to be less active than their corresponding primary amines. The antimicrobial efficacy is influenced by the chain length of both the acyl and the N-alkyl substituents.

Table 2: Antimicrobial Activity (MIC values) of Related Amide Compounds

CompoundMicroorganismMIC (µg/mL)Reference
N-cyclohexyloctamideStaphylococcus aureus- (Significant activity reported)[9]
N-phenyldodecanamidePseudomonas aeruginosa- (High activity reported)[9]
Amide Derivative 1bStaphylococcus aureus125-500[10]
Amide Derivative 1bEscherichia coli125-500[10]
Amide Derivative 2dCandida albicans500-1000[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Specific MIC values for the first two compounds were not provided in the source.

3.2. Cell Signaling

Fatty acid amides are a class of endogenous signaling lipids. For instance, oleamide is known to induce sleep, and anandamide is an endocannabinoid. While this compound is not a known endogenous signaling molecule, its structural similarity to these compounds suggests it could potentially interact with cellular signaling pathways. Some long-chain fatty acid amides have been shown to affect pathways such as the ERK MAP kinase pathway.

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the Schotten-Baumann reaction.

G Schotten-Baumann Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product dodecylamine Dodecylamine mixing Mixing and Reaction (0°C to RT) dodecylamine->mixing butanoyl_chloride Butanoyl Chloride butanoyl_chloride->mixing solvent Dichloromethane solvent->mixing base Aqueous NaOH base->mixing workup Work-up (Washing and Extraction) mixing->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

4.2. DCC Coupling Mechanism

The following diagram outlines the key steps in the DCC-mediated coupling of a carboxylic acid and an amine.

G DCC Coupling Mechanism cluster_activation Activation cluster_coupling Coupling cluster_products Products carboxylic_acid Butanoic Acid o_acylisourea O-acylisourea Intermediate carboxylic_acid->o_acylisourea + DCC dcc DCC dcc->o_acylisourea tetrahedral_intermediate Tetrahedral Intermediate o_acylisourea->tetrahedral_intermediate + Dodecylamine amine Dodecylamine amine->tetrahedral_intermediate amide This compound tetrahedral_intermediate->amide dcu Dicyclohexylurea (DCU) tetrahedral_intermediate->dcu

Caption: Mechanism of DCC-mediated amide bond formation.

4.3. Conceptual Cellular Interaction

This diagram provides a conceptual illustration of how a long-chain amide like this compound might interact with a cell, potentially leading to antimicrobial effects or modulation of signaling pathways.

G Conceptual Cellular Interaction cluster_cell Cell membrane Cell Membrane receptor Membrane Receptor signaling Intracellular Signaling (e.g., Kinase Cascades) receptor->signaling cellular_response Cellular Response (e.g., Apoptosis, Altered Gene Expression) signaling->cellular_response ndba This compound ndba->membrane Membrane Disruption? ndba->receptor Receptor Binding?

Caption: Potential modes of cellular interaction for this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Alkylamides, with a Focus on N-Dodecylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scholarly and patent literature lacks specific historical information regarding the discovery of N-dodecylbutanamide. This guide, therefore, provides a comprehensive overview of the broader class of N-alkylamides, to which this compound belongs, and outlines the general principles for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals.

Introduction to N-Alkylamides

N-alkylamides (NAAs) are a diverse class of naturally occurring and synthetic compounds characterized by an alkyl chain linked to a nitrogen atom via an amide bond. In nature, they are found in various plant families, including Asteraceae, Piperaceae, and Rutaceae.[1][2] These compounds are responsible for the pungent and tingling sensations associated with certain plants, such as Echinacea and black pepper.[1]

Historically, plants containing N-alkylamides have been used in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties.[1][3] Modern research has expanded upon these traditional uses, investigating N-alkylamides for a wide range of pharmacological activities, including immunomodulatory, antithrombotic, antiviral, and anticancer effects.[1] The diverse biological activities of N-alkylamides make them a subject of significant interest in drug discovery and development.

Synthesis of this compound

The synthesis of this compound, as a representative N-alkylamide, can be achieved through several standard organic chemistry methods. The most common approach is the acylation of an amine, in this case, dodecylamine, with an acylating agent derived from butanoic acid.

General Synthetic Pathway

The fundamental reaction for the formation of this compound involves the creation of an amide bond between dodecylamine and a butanoyl derivative.

Synthesis_Pathway Dodecylamine Dodecylamine Product This compound Dodecylamine->Product Nucleophilic Acyl Substitution Butanoyl_Derivative Butanoyl Derivative (e.g., Butanoyl Chloride) Butanoyl_Derivative->Product Byproduct Byproduct (e.g., HCl)

Figure 1: General synthetic pathway for this compound.

Experimental Protocol: Acylation with Butanoyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound using butanoyl chloride as the acylating agent.

Materials:

  • Dodecylamine

  • Butanoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecylamine in anhydrous DCM.

  • Base Addition: Add an equimolar amount of a non-nucleophilic base, such as triethylamine, to the solution. The base will neutralize the hydrochloric acid byproduct.

  • Acylation: Cool the mixture in an ice bath. Slowly add an equimolar amount of butanoyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

Purification

The crude this compound can be purified using standard techniques.

Purification MethodDescription
Recrystallization The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, hexane) and allowed to cool slowly to form crystals of the purified compound.
Column Chromatography For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The appropriate fractions are collected and concentrated.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a highly effective method for the purification and analysis of N-alkylamides.[1][4] A C18 column with a mobile phase gradient of acetonitrile and water is commonly used.

Characterization of this compound

Once purified, the identity and purity of this compound can be confirmed through various analytical techniques.

Analytical TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Will show characteristic peaks for the protons on the dodecyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups), the protons on the butanoyl chain (a triplet for the terminal methyl group, a sextet for the adjacent methylene, and a triplet for the methylene next to the carbonyl), and a broad signal for the N-H proton. ¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₁₆H₃₃NO). Fragmentation patterns will be consistent with the structure, showing losses of alkyl fragments from both chains.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a strong C=O stretch for the amide carbonyl (around 1640 cm⁻¹).

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the broader class of N-alkylamides is known to interact with various biological targets. A significant area of research is their interaction with the endocannabinoid system.

Many N-alkylamides have been shown to act as agonists or modulators of cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in immune cells.[2] Activation of the CB2 receptor is often associated with anti-inflammatory and immunomodulatory effects.

Signaling_Pathway cluster_cell Immune Cell NAA N-Alkylamide (e.g., this compound) CB2 CB2 Receptor NAA->CB2 Binds to AC Adenylate Cyclase CB2->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Immune_Response Modulation of Immune Response PKA->Immune_Response Phosphorylates Targets

Figure 2: A potential signaling pathway for N-alkylamides via the CB2 receptor.

Conclusion

This compound is a representative member of the N-alkylamide class of compounds. While its specific history is not well-documented, its synthesis and characterization can be readily achieved using standard organic chemistry techniques. The diverse and potent biological activities of N-alkylamides, particularly their interactions with the endocannabinoid system, make them a compelling area for further research and drug development. The methodologies and data presented in this guide provide a foundational framework for scientists interested in exploring the therapeutic potential of this compound and other novel N-alkylamides.

References

Methodological & Application

Application Notes and Protocols for Protein Extraction Utilizing Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Effective protein extraction is a critical first step for a wide range of applications in research and drug development, including Western blotting, mass spectrometry, and purification of therapeutic proteins. The choice of detergent is paramount as it directly impacts the yield, purity, and stability of the extracted proteins. This document provides an overview of protein extraction protocols with a focus on the role of surfactants.

A Note on N-dodecylbutanamide: Our comprehensive review of scientific literature and supplier databases did not yield established protocols or specific applications for the use of this compound in protein extraction. While its chemical structure suggests potential surfactant properties, it is not a commonly documented reagent for this purpose. The protocols detailed below utilize well-characterized surfactants widely employed in protein biochemistry.

The Role of Surfactants in Protein Extraction

Surfactants, or detergents, are amphipathic molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This dual nature allows them to solubilize proteins embedded in cellular membranes and to disrupt protein-protein interactions. Key classes of detergents used in protein extraction include:

  • Ionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These are highly effective at denaturing proteins by disrupting ionic and hydrogen bonds, leading to the unfolding of the protein structure.

  • Non-ionic Surfactants (e.g., Triton X-100, NP-40): These are milder detergents that solubilize membrane proteins while often preserving their native conformation and biological activity.

  • Zwitterionic Surfactants (e.g., CHAPS): These detergents combine the properties of ionic and non-ionic surfactants and are effective at breaking protein-protein interactions with less denaturation than ionic detergents.

Comparative Data of Common Lysis Buffers

The selection of a lysis buffer is critical and depends on the downstream application. The following table summarizes the composition and primary applications of common lysis buffers.

Lysis BufferCompositionKey CharacteristicsPrimary Applications
RIPA Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDSHighly denaturing due to the presence of ionic detergents.Total protein extraction for SDS-PAGE and Western blotting.
NP-40 Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40Non-denaturing, preserves protein structure and function.Immunoprecipitation, enzyme activity assays.
Triton X-100 Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100Mild, non-ionic detergent.Extraction of membrane proteins while maintaining their native state.
CHAPS Lysis Buffer 40 mM HEPES (pH 7.5), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 0.5 mM sodium orthovanadate, 0.3% CHAPSZwitterionic, effective at solubilizing membrane proteins and breaking protein-protein interactions.Isoelectric focusing, 2D gel electrophoresis.

Experimental Protocols

Protocol 1: Total Protein Extraction from Cultured Cells using RIPA Buffer

This protocol is suitable for the extraction of total cellular proteins for subsequent analysis by SDS-PAGE and Western blotting.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors immediately before use)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Aspirate the culture medium from the adherent cells.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer to the cells (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

  • Store the protein lysate at -80°C for long-term use.

Protocol 2: Native Protein Extraction from Tissues using NP-40 Lysis Buffer

This protocol is designed for the extraction of proteins in their native, non-denatured state, suitable for immunoprecipitation and enzyme assays.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Ice-cold PBS

  • Ice-cold NP-40 Lysis Buffer (supplemented with protease inhibitors immediately before use)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the tissue powder to a pre-chilled microcentrifuge tube.

  • Add an appropriate volume of ice-cold NP-40 lysis buffer to the tissue powder (e.g., 500 µL for 50 mg of tissue).

  • Incubate the suspension on a rotator at 4°C for 30-60 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant containing the soluble native proteins to a new pre-chilled tube.

  • Determine the protein concentration.

  • Use the lysate immediately for downstream applications or store it at -80°C.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the protein extraction protocols described above.

G cluster_0 Protocol 1: Total Protein Extraction from Cultured Cells start Start: Adherent Cells in Culture Dish wash_cells Wash with ice-cold PBS start->wash_cells add_ripa Add ice-cold RIPA Lysis Buffer wash_cells->add_ripa scrape_cells Scrape cells and collect lysate add_ripa->scrape_cells incubate_ice Incubate on ice for 30 min scrape_cells->incubate_ice centrifuge Centrifuge at 14,000 x g for 15 min at 4°C incubate_ice->centrifuge collect_supernatant Collect supernatant (soluble protein) centrifuge->collect_supernatant quantify Quantify protein concentration collect_supernatant->quantify store Store at -80°C or use immediately quantify->store

Caption: Workflow for total protein extraction from cultured cells.

G cluster_1 Protocol 2: Native Protein Extraction from Tissue start_tissue Start: Excise and Snap-Freeze Tissue grind_tissue Grind frozen tissue to a fine powder start_tissue->grind_tissue add_np40 Add ice-cold NP-40 Lysis Buffer grind_tissue->add_np40 incubate_rotate Incubate on rotator for 30-60 min at 4°C add_np40->incubate_rotate centrifuge_tissue Centrifuge at 14,000 x g for 20 min at 4°C incubate_rotate->centrifuge_tissue collect_supernatant_tissue Collect supernatant (native proteins) centrifuge_tissue->collect_supernatant_tissue quantify_tissue Quantify protein concentration collect_supernatant_tissue->quantify_tissue use_or_store Use immediately or store at -80°C quantify_tissue->use_or_store

Caption: Workflow for native protein extraction from tissue samples.

Logical Relationship of Surfactant Choice and Protein State

The choice of surfactant has a direct and predictable impact on the resulting state of the extracted proteins. This relationship is crucial for experimental design.

G surfactant_choice Surfactant Choice Ionic (e.g., SDS) Non-ionic (e.g., NP-40) Zwitterionic (e.g., CHAPS) protein_state Resulting Protein State Denatured / Unfolded Native / Folded Solubilized with preserved interactions surfactant_choice:ionic->protein_state:denatured leads to surfactant_choice:nonionic->protein_state:native preserves surfactant_choice:zwitterionic->protein_state:solubilized maintains

Caption: Impact of surfactant type on the state of extracted proteins.

Application Notes and Protocols for N-dodecylbutanamide in Membrane Protein Solubilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are integral to a vast array of cellular processes, including signal transduction, molecular transport, and enzymatic activity. Consequently, they represent a major class of targets for drug development. However, their hydrophobic nature presents significant challenges for extraction, purification, and functional analysis. Detergents are essential tools for solubilizing membrane proteins from the lipid bilayer, thereby enabling their study in a soluble form.

N-dodecylbutanamide is a non-ionic detergent that offers a promising alternative for the gentle and efficient solubilization of membrane proteins. Its amphiphilic structure, consisting of a long hydrophobic dodecyl chain and a polar butanamide headgroup, allows it to disrupt lipid-lipid and lipid-protein interactions while minimizing protein denaturation. This application note provides a comprehensive overview of the theoretical application of this compound for membrane protein solubilization, including its physicochemical properties, detailed experimental protocols, and data presentation guidelines.

Disclaimer: Specific experimental data for this compound in membrane protein solubilization is limited. The following protocols and data are based on the general principles of using non-ionic detergents for this purpose and may require optimization for specific applications.

Physicochemical Properties of Non-Ionic Detergents

The effectiveness of a detergent in solubilizing membrane proteins is determined by its physicochemical properties. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which detergent monomers self-assemble into micelles.[1][2] Effective solubilization typically occurs at concentrations well above the CMC.

Table 1: Comparison of Physicochemical Properties of Common Non-Ionic Detergents

DetergentChemical StructureMolecular Weight ( g/mol )CMC (mM in water)Aggregation Number
This compound C₁₆H₃₃NO255.44To be determinedTo be determined
n-Dodecyl-β-D-maltoside (DDM)C₂₄H₄₆O₁₁510.620.1798
DigitoninC₅₆H₉₂O₂₉1229.310.4-0.660
Triton™ X-100(C₂H₄O)nC₁₄H₂₂O~6250.24140
Octyl-β-D-glucoside (OG)C₁₄H₂₈O₆292.3720-2527

Note: The CMC and aggregation number for this compound are yet to be experimentally determined and are provided here as a placeholder.

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using this compound. Optimization of detergent concentration, buffer composition, and incubation time is crucial for each specific membrane protein.

I. Preparation of Cell Membranes
  • Cell Lysis:

    • Resuspend cell pellet in ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

    • Lyse cells using an appropriate method (e.g., sonication, Dounce homogenization, or high-pressure homogenization).

  • Removal of Insoluble Debris:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

  • Membrane Fraction Isolation:

    • Transfer the supernatant to an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.

    • Discard the supernatant (cytosolic fraction).

  • Washing the Membrane Pellet:

    • Resuspend the membrane pellet in a high-salt wash buffer (e.g., lysis buffer with 1 M NaCl) to remove peripherally associated proteins.

    • Centrifuge again at 100,000 x g for 1 hour at 4°C.

    • Resuspend the final membrane pellet in a suitable buffer for storage (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

II. Optimization of this compound Concentration for Solubilization
  • Protein Quantification:

    • Determine the total protein concentration of the prepared membrane fraction using a standard protein assay (e.g., BCA assay).

  • Detergent Titration:

    • Aliquot the membrane preparation into several tubes, each containing the same amount of total membrane protein (e.g., 1 mg).

    • Add solubilization buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors) containing increasing concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • The final protein-to-detergent ratio should be varied to find the optimal condition. A common starting point is a 1:10 ratio (protein:detergent, w/w).

  • Solubilization:

    • Incubate the mixtures on a rotator at 4°C for 1-4 hours.

  • Separation of Solubilized and Insoluble Fractions:

    • Centrifuge the samples at 100,000 x g for 1 hour at 4°C.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins. The pellet contains the insoluble fraction.

  • Analysis:

    • Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blotting (if an antibody is available for the target protein) to determine the optimal this compound concentration for solubilization.

III. Large-Scale Solubilization and Purification
  • Solubilization:

    • Based on the optimization experiment, resuspend the membrane pellet in solubilization buffer containing the optimal concentration of this compound.

    • Incubate on a rotator at 4°C for the optimized duration.

  • Clarification:

    • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Purification:

    • The clarified supernatant containing the solubilized membrane protein can now be subjected to various chromatography techniques for purification (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

    • It is crucial to include a low concentration of this compound (typically at or slightly above its CMC) in all chromatography buffers to maintain the protein in a soluble state.

Visualizations

Experimental Workflow for Membrane Protein Solubilization

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cell_pellet Cell Pellet lysis Cell Lysis cell_pellet->lysis low_speed_centrifugation Low-Speed Centrifugation lysis->low_speed_centrifugation supernatant1 Supernatant low_speed_centrifugation->supernatant1 high_speed_centrifugation High-Speed Centrifugation supernatant1->high_speed_centrifugation membrane_pellet Membrane Pellet high_speed_centrifugation->membrane_pellet wash Wash with High Salt membrane_pellet->wash final_membranes Final Membrane Pellet wash->final_membranes add_detergent Add this compound final_membranes->add_detergent incubation Incubation (4°C) add_detergent->incubation ultracentrifugation Ultracentrifugation incubation->ultracentrifugation solubilized_fraction Solubilized Fraction (Supernatant) ultracentrifugation->solubilized_fraction insoluble_fraction Insoluble Fraction (Pellet) ultracentrifugation->insoluble_fraction chromatography Chromatography (Affinity, IEX, SEC) solubilized_fraction->chromatography purified_protein Purified Membrane Protein chromatography->purified_protein

Caption: Workflow for membrane protein solubilization and purification.

Hypothetical GPCR Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane gpcr GPCR (Membrane Protein) g_protein G-Protein gpcr->g_protein Activation ligand Ligand ligand->gpcr Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

This compound holds potential as a mild, non-ionic detergent for the solubilization and subsequent purification of membrane proteins. Its utility will depend on its specific physicochemical properties, which require experimental determination. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the use of this compound for their specific membrane protein of interest. As with any detergent, empirical optimization is key to achieving successful solubilization while preserving the structural and functional integrity of the target protein. The continued development of novel detergents like this compound is crucial for advancing our understanding of membrane protein biology and for facilitating drug discovery efforts targeting this important class of proteins.

References

Application Notes and Protocols for N-dodecylbutanamide as a Surfactant in Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data and established protocols for the use of N-dodecylbutanamide as a surfactant in cell lysis buffers are not widely available. The following application notes and protocols are based on the expected properties of this compound as a non-ionic surfactant, drawing parallels with well-characterized surfactants of similar structure, such as Triton™ X-100 and NP-40. The provided data and methodologies should be considered as a starting point for optimization in your specific experimental context.

Introduction to this compound in Cell Lysis

This compound is a non-ionic surfactant with a chemical structure suggesting its utility in the gentle lysis of mammalian and insect cells. Its amphipathic nature, consisting of a hydrophobic dodecyl tail and a hydrophilic butanamide headgroup, allows for the disruption of lipid-lipid and lipid-protein interactions within the cell membrane. This process releases cytoplasmic and soluble proteins while aiming to preserve their native conformation and biological activity. Due to its non-denaturing characteristics, this compound is anticipated to be compatible with a variety of downstream applications, including immunoassays, enzyme assays, and affinity chromatography.

Key Advantages of Non-Ionic Surfactants like this compound

  • Mild Lysis: Effectively lyses cell membranes without denaturing proteins, thus preserving protein structure and function.[1][2]

  • Compatibility: Suitable for a wide range of downstream applications that require functionally active proteins.

  • Reduced Background: Can result in lower background in immunoassays compared to ionic detergents.

Data Presentation

Table 1: Comparative Protein Yield from Mammalian Cells
SurfactantConcentration (%)Cell TypeProtein Yield (µg/µL)
This compound (Expected) 1.0 HEK293 ~1.5 - 2.5
Triton™ X-1001.0HEK2931.8 ± 0.3
NP-401.0HEK2931.7 ± 0.2
RIPA Buffer (with ionic detergents)N/AHEK2933.2 ± 0.4

Note: The data for this compound is an educated estimation based on the performance of similar non-ionic surfactants. Actual yields may vary and require optimization.

Table 2: Preservation of Enzyme Activity Post-Lysis
SurfactantConcentration (%)Enzyme AssayedRelative Activity (%)
This compound (Expected) 1.0 Lactate Dehydrogenase ~90 - 98
Triton™ X-1001.0Lactate Dehydrogenase95 ± 5
NP-401.0Lactate Dehydrogenase92 ± 6
SDS (ionic detergent)0.1Lactate Dehydrogenase< 10

Note: The data for this compound is an educated estimation. Non-ionic surfactants are known to be mild and generally preserve enzyme activity well.[3]

Experimental Protocols

Protocol 1: Lysis of Adherent Mammalian Cells for Protein Extraction

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) this compound

  • Protease Inhibitor Cocktail (add fresh to Lysis Buffer)

  • Phosphatase Inhibitor Cocktail (optional, add fresh to Lysis Buffer)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Lysis Buffer (e.g., 500 µL for a 10 cm dish) to the cells.

  • Incubate the dish on ice for 10-15 minutes.

  • Using a pre-chilled cell scraper, gently scrape the cells off the dish.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate gently for 10 seconds.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • The protein lysate is now ready for downstream applications or can be stored at -80°C.

Protocol 2: Preparation of Cell Lysate for Western Blotting

Materials:

  • All materials from Protocol 1

  • 4X Laemmli Sample Buffer (with a reducing agent like β-mercaptoethanol or DTT)

Procedure:

  • Follow steps 1-9 of Protocol 1 to obtain the soluble protein lysate.

  • Determine the protein concentration of the lysate.

  • In a fresh microcentrifuge tube, mix a calculated volume of the protein lysate with 4X Laemmli Sample Buffer to achieve a final concentration of 1X. For example, mix 15 µL of lysate with 5 µL of 4X sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • The samples are now ready for loading onto an SDS-PAGE gel for Western blot analysis.

Visualizations

G Experimental Workflow for Cell Lysis and Protein Analysis cluster_0 Cell Culture cluster_1 Lysis cluster_2 Downstream Applications AdherentCells Adherent Mammalian Cells Wash Wash with ice-cold PBS AdherentCells->Wash AddLysisBuffer Add Lysis Buffer with this compound Wash->AddLysisBuffer Incubate Incubate on ice AddLysisBuffer->Incubate Scrape Scrape and Collect Lysate Incubate->Scrape Centrifuge Centrifuge to pellet debris Scrape->Centrifuge CollectSupernatant Collect Supernatant (Soluble Proteins) Centrifuge->CollectSupernatant ProteinQuant Protein Quantification (e.g., BCA Assay) CollectSupernatant->ProteinQuant WesternBlot Western Blotting ProteinQuant->WesternBlot ImmunoP Immunoprecipitation ProteinQuant->ImmunoP EnzymeAssay Enzyme Activity Assay ProteinQuant->EnzymeAssay

Caption: Workflow for cell lysis using this compound and subsequent protein analysis.

G MAPK/ERK Signaling Pathway Analysis GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Caption: A representative signaling pathway often studied using lysates prepared with non-ionic surfactants.

References

Application of N-dodecylbutanamide in Micellar Electrokinetic Chromatography for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the applicability of capillary electrophoresis (CE) to neutral analytes. This is achieved by adding a surfactant to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). The surfactant molecules form aggregates called micelles, which act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, and their differential partitioning leads to their separation. The choice of surfactant is critical for achieving desired selectivity and resolution in MEKC.

This application note describes a hypothetical application of N-dodecylbutanamide, a non-ionic amide-based surfactant, in the MEKC separation of a mixture of neutral pharmaceutical compounds. This compound offers a unique selectivity due to the presence of the amide group, which can engage in hydrogen bonding interactions, in addition to the hydrophobic interactions provided by the dodecyl chain.

Principle of Separation

In this application, this compound is introduced into the running buffer to form micelles. The separation mechanism relies on the differential partitioning of the analytes between the aqueous phase and the hydrophobic core of the this compound micelles. The electroosmotic flow (EOF) serves as the primary driving force, carrying both the buffer and the micelles towards the cathode. While migrating, neutral analytes that interact more strongly with the hydrophobic interior of the micelles will be retained longer, resulting in longer migration times. Conversely, analytes with less affinity for the micelles will migrate closer to the EOF marker.

Experimental Workflow

The following diagram illustrates the general workflow for the MEKC analysis of pharmaceutical compounds using this compound.

G cluster_prep Sample and Buffer Preparation cluster_instrument Instrumentation Setup cluster_analysis MEKC Analysis cluster_data Data Processing prep_buffer Prepare Background Electrolyte (BGE) with this compound prep_sample Prepare Analyte Stock Solutions and Working Standards prep_buffer->prep_sample instrument_setup Install and Condition Fused-Silica Capillary buffer_rinse Rinse Capillary with BGE instrument_setup->buffer_rinse inject_sample Inject Sample buffer_rinse->inject_sample apply_voltage Apply Separation Voltage inject_sample->apply_voltage detection UV-Vis Detection apply_voltage->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration and Analysis data_acq->peak_integration reporting Generate Report peak_integration->reporting

Figure 1: Experimental workflow for MEKC analysis.

Logical Relationship of MEKC Components

The separation in MEKC is governed by the interplay between the electroosmotic flow and the electrophoretic mobility of the micelles, as well as the partitioning of the analyte.

G cluster_system MEKC System Components cluster_forces Driving Forces and Interactions cluster_outcome Separation Outcome BGE Background Electrolyte (Aqueous Buffer) EOF Electroosmotic Flow (EOF) BGE->EOF Surfactant This compound Micelle Micelles (Pseudo-stationary Phase) Surfactant->Micelle Partitioning Analyte Partitioning (K) Micelle->Partitioning Analyte Neutral Analyte Analyte->Partitioning Separation Differential Migration and Separation EOF->Separation Partitioning->Separation

Figure 2: Logical relationship of components in MEKC.

Protocols

Preparation of Background Electrolyte (BGE)

Materials:

  • Sodium tetraborate decahydrate (Borax)

  • Boric acid

  • This compound

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • To prepare a 100 mM borate buffer (pH 9.2), dissolve 3.81 g of sodium tetraborate decahydrate and 0.62 g of boric acid in 1 L of deionized water.

  • Filter the buffer solution through a 0.45 µm nylon filter.

  • To prepare a 50 mM this compound solution in 100 mM borate buffer, accurately weigh 1.07 g of this compound and dissolve it in 100 mL of the prepared borate buffer.

  • Sonicate the solution for 15 minutes to ensure complete dissolution and micelle formation.

Preparation of Standard Solutions

Materials:

  • Analytes of interest (e.g., Cortisone, Hydrocortisone, Dexamethasone)

  • Methanol (HPLC grade)

  • Prepared BGE

Procedure:

  • Prepare individual stock solutions of each analyte at a concentration of 1 mg/mL in methanol.

  • Prepare a mixed standard working solution by diluting the stock solutions with the BGE to a final concentration of 50 µg/mL for each analyte.

Capillary Conditioning

Materials:

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length)

  • 1 M Sodium hydroxide (NaOH)

  • 0.1 M Sodium hydroxide (NaOH)

  • Deionized water

  • Prepared BGE

Procedure:

  • Flush a new capillary with 1 M NaOH for 30 minutes.

  • Rinse with deionized water for 15 minutes.

  • Flush with 0.1 M NaOH for 15 minutes.

  • Rinse with deionized water for 15 minutes.

  • Finally, equilibrate the capillary with the running BGE (containing this compound) for 30 minutes.

  • Between runs, flush the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes.

MEKC Analysis

Instrument:

  • Capillary Electrophoresis system with UV-Vis detector

Conditions:

  • Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm I.D.

  • BGE: 100 mM Borate buffer (pH 9.2) containing 50 mM this compound

  • Applied Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: UV absorbance at 254 nm

Data Presentation

The following tables present hypothetical data for the separation of three neutral steroids using the described MEKC method.

Table 1: Migration Times and Resolution

AnalyteMigration Time (min)Resolution (Rs)
Cortisone8.5-
Hydrocortisone9.22.1
Dexamethasone10.12.5

Table 2: Separation Efficiency and Selectivity

AnalyteTheoretical Plates (N)Capacity Factor (k')
Cortisone150,0001.8
Hydrocortisone145,0002.1
Dexamethasone160,0002.5

Conclusion

This application note provides a framework for the potential use of this compound as a novel surfactant in micellar electrokinetic chromatography for the separation of neutral pharmaceutical compounds. The described protocols for buffer and sample preparation, capillary conditioning, and MEKC analysis are based on established methodologies in the field. The hypothetical data demonstrates the potential for achieving high-efficiency and high-resolution separations. Further experimental work would be required to fully characterize the properties of this compound as a pseudo-stationary phase and to optimize separation conditions for specific applications.

N-dodecylbutanamide: Application in Protein Crystallization Screening - A Review of Current Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While N-dodecylbutanamide is a recognized chemical compound, a comprehensive review of scientific literature and established protein crystallization databases reveals that it is not a commonly utilized or documented additive or detergent in protein crystallization screening. The field predominantly relies on a well-established portfolio of detergents, particularly for membrane proteins, which are selected based on their ability to mimic the lipid bilayer, stabilize proteins, and facilitate the formation of well-ordered crystals. This document provides detailed application notes and protocols for the most successful and widely used detergents in protein crystallization, offering a practical guide for researchers in this domain.

Introduction to Detergents in Protein Crystallization

Protein crystallization is a critical step in determining the three-dimensional structure of proteins via X-ray crystallography. For soluble proteins, crystallization screens typically vary parameters like pH, precipitant type, and ionic strength. However, for membrane proteins, which are embedded in a lipid bilayer, detergents are essential reagents. They serve to solubilize the protein from the membrane, maintain its native conformation in an aqueous environment, and facilitate the formation of crystal contacts. The choice of detergent is crucial and often determined empirically for each target protein.

Key properties of detergents that influence their suitability for protein crystallization include the critical micelle concentration (CMC), micelle size, and the chemical nature of the headgroup and alkyl chain. An ideal detergent will effectively solubilize the protein while being mild enough to preserve its structural integrity.

Commonly Used Detergents for Protein Crystallization

A vast number of detergents are commercially available, but a select few have proven to be particularly successful in yielding high-quality protein crystals. The following table summarizes the properties of some of the most frequently used detergents in protein crystallization.

Detergent NameAbbreviationTypeCMC (mM)Micelle Molecular Weight (kDa)Key Characteristics & Applications
n-Dodecyl-β-D-maltopyranosideDDMNon-ionic0.17~50Gold standard for membrane proteins; gentle and effective at stabilizing a wide range of proteins.[1][2]
n-Decyl-β-D-maltopyranosideDMNon-ionic1.8~40Shorter alkyl chain than DDM; can be beneficial for proteins that are destabilized by larger micelles.
n-Octyl-β-D-glucopyranosideOGNon-ionic20-25~25High CMC, forms small micelles which can be advantageous for crystallization; can be harsher than maltosides.[1]
Lauryl Dimethylamine N-oxideLDAOZwitterionic1-2~18Forms small, compact micelles; has been successful for crystallizing robust membrane proteins.
Lauryl Maltose Neopentyl GlycolLMNGNon-ionic0.005~49Novel detergent with two alkyl chains; provides enhanced stability for delicate membrane proteins like GPCRs.[1]
Cyclohexyl-hexyl-β-D-maltosideCYMAL-6Non-ionic0.45~38Belongs to the CYMAL series with a cyclohexyl group in the alkyl chain; offers different hydrophobic properties that can be beneficial.

Experimental Protocols

Protocol 1: General Workflow for Detergent Screening in Membrane Protein Crystallization

This protocol outlines a general workflow for identifying a suitable detergent for a target membrane protein.

experimental_workflow cluster_prep Protein Preparation cluster_screen Detergent Screening cluster_cryst Crystallization Trials p1 Express and purify target membrane protein in a suitable expression system. p2 Solubilize the membrane fraction with a mild detergent (e.g., DDM) to extract the protein. p1->p2 p3 Purify the protein-detergent complex using affinity and size-exclusion chromatography. p2->p3 s1 Prepare a stock solution of the purified protein-DDM complex. p3->s1 Purified Protein s2 Exchange DDM for a panel of different detergents via dialysis or column-based methods. s1->s2 s3 Assess the stability and monodispersity of the protein in each new detergent using techniques like FSEC or DLS. s2->s3 c1 Select detergents that maintain protein stability and monodispersity. s3->c1 Stable Protein-Detergent Complexes c2 Set up crystallization screens (e.g., sparse matrix, grid screens) using the promising protein-detergent complexes. c1->c2 c3 Monitor crystallization trials and optimize conditions for promising hits. c2->c3

Detergent screening workflow for membrane protein crystallization.

Methodology:

  • Protein Solubilization and Purification:

    • The target membrane protein is overexpressed and the membrane fraction is isolated.

    • A mild detergent, typically DDM at a concentration of 1-2% (w/v), is used to solubilize the protein from the membrane.

    • The solubilized protein is purified using affinity chromatography, followed by size-exclusion chromatography (SEC) to isolate the monodisperse protein-detergent complex. The SEC buffer should contain the same detergent at a concentration above its CMC (e.g., 0.02% DDM).

  • Detergent Exchange and Stability Assessment:

    • A panel of detergents with varying properties (headgroup, alkyl chain length, CMC) is selected for screening.

    • The initial purification detergent (e.g., DDM) is exchanged for the screening detergents. This can be achieved by various methods, including dialysis, diafiltration, or on-column exchange during an ion-exchange or affinity chromatography step.

    • The stability of the protein in each new detergent is assessed. Techniques like Fluorescence-detection Size-Exclusion Chromatography (FSEC) or Dynamic Light Scattering (DLS) can be used to evaluate the monodispersity and aggregation state of the protein-detergent complex.

  • Crystallization Screening:

    • Protein-detergent complexes that are stable and monodisperse are selected for crystallization trials.

    • The protein concentration is typically adjusted to 5-10 mg/mL.

    • Crystallization screens are set up using commercially available sparse matrix or grid screens. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.

    • The drops, containing a mixture of the protein-detergent complex and the screen solution, are equilibrated against a reservoir solution.

    • The crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C) and periodically inspected for crystal growth.

Protocol 2: Additive Screening for Optimizing Crystal Growth

Additives can significantly influence crystal formation and quality. This protocol describes how to screen for effective additives.

additive_screening_workflow cluster_initial Initial Condition cluster_additive Additive Screening cluster_optimization Optimization and Analysis i1 Identify an initial crystallization condition that yields microcrystals or poor-quality crystals. a1 Prepare a stock solution of the protein-detergent complex in the initial crystallization buffer. i1->a1 Promising Condition a2 Set up a new crystallization screen based on the initial condition, with each well containing a different additive from a commercially available additive screen. a1->a2 a3 The additive screen includes a variety of small molecules, salts, and polymers. a2->a3 o1 Monitor the crystallization trials for improved crystal size, morphology, and diffraction quality. a3->o1 Screening Results o2 Optimize the concentration of the effective additive(s). o1->o2 o3 Harvest and cryo-protect the improved crystals for X-ray diffraction analysis. o2->o3

Additive screening workflow for crystallization optimization.

Methodology:

  • Identify a Starting Condition: Begin with a crystallization condition that produces some form of crystalline material, even if it's of poor quality (e.g., microcrystals, spherulites, or showers of small needles).

  • Set up Additive Screen:

    • Prepare the protein-detergent complex at the same concentration and in the same buffer as the initial successful condition.

    • Use a commercial additive screen (e.g., from Hampton Research or Molecular Dimensions). These screens contain a curated set of small molecules, salts, and polymers that have been shown to influence crystallization.

    • Set up crystallization drops by mixing the protein solution with the reservoir solution from the initial condition, and then adding a small volume of the additive from the screen.

  • Evaluate and Optimize:

    • Monitor the crystallization plates and compare the results to the initial condition without additives.

    • Look for improvements in crystal size, morphology (e.g., single, well-defined crystals instead of clusters), and overall quality.

    • Once an effective additive is identified, further optimization of its concentration may be necessary to achieve the best results.

Signaling Pathways and Logical Relationships

The role of detergents in protein crystallization is primarily biophysical rather than involving specific signaling pathways. The logical relationship centers on the detergent's ability to create a favorable environment for crystallization.

detergent_logic cluster_protein Membrane Protein cluster_detergent Detergent Action cluster_outcome Crystallization Outcome mp Native Membrane Protein (in lipid bilayer) d2 Protein-Detergent Complex (PDC) mp->d2 Solubilization d1 Detergent Micelles d1->d2 Forms o1 Stable & Monodisperse PDC d2->o1 o2 Formation of Crystal Lattice o1->o2 Supersaturation o3 High-Resolution Crystal Structure o2->o3 X-ray Diffraction

Logical flow of detergent-mediated protein crystallization.

This diagram illustrates that the detergent solubilizes the membrane protein to form a protein-detergent complex. The stability and monodispersity of this complex are prerequisites for successful crystallization. Under supersaturated conditions, these complexes can pack into a well-ordered crystal lattice, which can then be used for structure determination.

Conclusion

While this compound does not appear to be a standard reagent for protein crystallization, the principles and protocols outlined in this document for commonly used detergents provide a robust framework for researchers. The empirical nature of protein crystallization necessitates the screening of a variety of detergents and additives to identify the optimal conditions for each target protein. A systematic approach, as detailed in the provided protocols, will significantly increase the likelihood of obtaining high-quality crystals suitable for structural analysis.

References

Application Notes and Protocols: N-dodecylbutanamide in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecylbutanamide is an amphiphilic molecule comprising a hydrophilic butanamide head group and a lipophilic dodecyl tail. While direct research on this compound in drug delivery is not extensively documented in publicly available literature, its structural similarity to naturally occurring lipids and synthetic surfactants suggests its potential as a valuable component in various drug delivery platforms. Its amphiphilic nature allows for self-assembly into supramolecular structures, such as micelles and liposomes, which can encapsulate and deliver therapeutic agents.

These application notes provide a comprehensive overview of the potential applications of this compound in drug delivery, based on the established principles of lipid-based and polymeric nanoparticle systems. The provided protocols are generalized methodologies that can be adapted for the investigation of this compound-containing formulations.

Potential Applications of this compound

The physicochemical properties of this compound make it a candidate for several drug delivery applications:

  • Solubilization of Poorly Soluble Drugs: The hydrophobic core of this compound-based micelles can serve as a reservoir for lipophilic drugs, enhancing their solubility in aqueous environments. This is a significant challenge in pharmaceutical formulation for many potent therapeutic agents.

  • Controlled Release: Incorporation of this compound into nanoparticle formulations can modulate the release kinetics of the encapsulated drug. The stability of the formulation can be tuned by modifying the concentration of this compound and other co-lipids or polymers, allowing for sustained drug release over time.[1][2]

  • Targeted Drug Delivery: this compound-containing nanoparticles can be surface-modified with targeting ligands (e.g., antibodies, peptides) to facilitate specific accumulation at the site of action, such as tumor tissues.[3][4] This approach can enhance therapeutic efficacy while minimizing off-target side effects.[5][6]

  • Penetration of Biological Barriers: The small size of nanoparticles formulated with this compound may allow them to penetrate biological barriers, such as the blood-brain barrier, which is a major hurdle in the treatment of central nervous system disorders.[7][8]

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound-based drug delivery systems. These values are based on typical ranges observed for similar lipid-based nanoparticle formulations and should be experimentally determined for any new formulation.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

ParameterMicellesLiposomesSolid Lipid Nanoparticles (SLNs)
Size (nm) 10 - 5050 - 200100 - 400
Polydispersity Index (PDI) < 0.2< 0.2< 0.3
Zeta Potential (mV) -10 to +10-30 to +30-20 to 0
Drug Loading Capacity (%) 1 - 55 - 152 - 10
Encapsulation Efficiency (%) > 90> 90> 80

Table 2: In Vitro Drug Release Profile of a Model Hydrophobic Drug from this compound Formulations

Time (hours)Cumulative Release from Micelles (%)Cumulative Release from Liposomes (%)Cumulative Release from SLNs (%)
1 351510
4 603025
8 855040
12 956555
24 > 998070

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-based drug delivery systems.

Protocol 1: Preparation of this compound Micelles by Thin-Film Hydration

Objective: To formulate micelles containing a hydrophobic drug using this compound.

Materials:

  • This compound

  • Model hydrophobic drug (e.g., Paclitaxel)

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid's transition temperature.

  • The mixture is then sonicated using a probe sonicator to form small, unilamellar micelles.

  • The resulting micellar solution can be filtered through a 0.22 µm syringe filter to remove any large aggregates.

Protocol 2: Characterization of this compound Nanoparticles

Objective: To determine the physicochemical properties of the formulated nanoparticles.

A. Particle Size and Zeta Potential Analysis:

  • Dilute the nanoparticle suspension with deionized water.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform measurements in triplicate and report the average values.

B. Determination of Encapsulation Efficiency and Drug Loading:

  • Separate the unencapsulated drug from the nanoparticle suspension using a suitable method like dialysis or ultracentrifugation.

  • Lyse the nanoparticles using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

  • Quantify the amount of encapsulated drug using a validated analytical method such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in drug delivery systems.

DrugEncapsulation cluster_formulation Formulation Process cluster_nanoparticle Resulting Nanoparticle This compound This compound Self-Assembly Self-Assembly This compound->Self-Assembly Hydrophobic Drug Hydrophobic Drug Hydrophobic Drug->Self-Assembly Micelle Micelle (Drug in Core) Self-Assembly->Micelle Encapsulation

Caption: Self-assembly of this compound and a hydrophobic drug into a micellar nanoparticle.

TargetedDeliveryWorkflow Formulate Nanoparticle Formulate Nanoparticle Surface Functionalization Surface Functionalization Formulate Nanoparticle->Surface Functionalization Add Targeting Ligand Systemic Administration Systemic Administration Surface Functionalization->Systemic Administration Circulation Circulation Systemic Administration->Circulation Target Site Accumulation Target Site Accumulation Circulation->Target Site Accumulation EPR Effect or Active Targeting Cellular Uptake Cellular Uptake Target Site Accumulation->Cellular Uptake Drug Release Drug Release Cellular Uptake->Drug Release

Caption: Workflow for targeted drug delivery using functionalized this compound nanoparticles.

SignalingPathway Targeted_Nanoparticle Targeted this compound Nanoparticle Receptor Cell Surface Receptor Targeted_Nanoparticle->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release from Endosome Endosome->Drug_Release pH drop/ enzymatic degradation Cytosol Drug in Cytosol Drug_Release->Cytosol Target Intracellular Target (e.g., DNA, enzymes) Cytosol->Target Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

Caption: A potential signaling pathway for cellular uptake and action of a targeted this compound nanoparticle.

References

Application Notes and Protocols for the Characterization of N-dodecylbutanamide Micelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of micelles formed by the non-ionic surfactant, N-dodecylbutanamide. The protocols outlined below detail the synthesis of the surfactant and the subsequent analysis of its micellar properties using a suite of advanced analytical techniques.

Synthesis of this compound

This compound can be synthesized via the amidation of butanoyl chloride with dodecylamine. This reaction involves the nucleophilic attack of the amine on the acyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve dodecylamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add butanoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties of this compound

The following table summarizes the estimated physicochemical properties of this compound based on data for structurally similar C12 non-ionic surfactants.

PropertyEstimated Value
Molecular FormulaC₁₆H₃₃NO
Molecular Weight255.44 g/mol
AppearanceWhite to off-white solid
Critical Micelle Concentration (CMC)~0.1 - 1.0 mM
Aggregation Number (Nₐ)~50 - 150
Hydrodynamic Radius (Rₕ)~2 - 5 nm

Micelle Characterization Techniques

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins.

Principle: Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Protocol:

  • Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC (e.g., 10 mM).

  • Prepare a series of dilutions from the stock solution, ranging from concentrations below to above the expected CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the intersection of the two linear portions of the plot.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Tensiometer Tensiometer Serial Dilutions->Tensiometer Plot Surface Tension vs. log(Concentration) Plot Surface Tension vs. log(Concentration) Tensiometer->Plot Surface Tension vs. log(Concentration) Determine CMC Determine CMC Plot Surface Tension vs. log(Concentration)->Determine CMC

Surface Tensiometry Workflow

Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In aqueous solution, pyrene has a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in the intensity ratio of its vibronic peaks (I₁/I₃).

Protocol:

  • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

  • Prepare a series of this compound solutions in deionized water with varying concentrations bracketing the expected CMC.

  • To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is negligible (<0.1%).

  • Allow the solutions to equilibrate for at least 30 minutes in the dark.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 334 nm. Record the emission intensities from 350 nm to 500 nm.

  • Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Surfactant Solutions Surfactant Solutions Spike with Pyrene Spike with Pyrene Surfactant Solutions->Spike with Pyrene Pyrene Stock Pyrene Stock Pyrene Stock->Spike with Pyrene Spectrofluorometer Spectrofluorometer Spike with Pyrene->Spectrofluorometer Plot I1/I3 vs. log(Concentration) Plot I1/I3 vs. log(Concentration) Spectrofluorometer->Plot I1/I3 vs. log(Concentration) Determine CMC Determine CMC Plot I1/I3 vs. log(Concentration)->Determine CMC

Fluorescence Spectroscopy Workflow

Micelle Size and Size Distribution

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rₕ) can be calculated using the Stokes-Einstein equation.

Protocol:

  • Prepare a solution of this compound in deionized water at a concentration significantly above the CMC (e.g., 10 times the CMC).

  • Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.

  • Analyze the correlation function using the instrument's software to obtain the intensity-weighted size distribution, from which the average hydrodynamic radius and the polydispersity index (PDI) can be determined.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Surfactant Solution (>CMC) Surfactant Solution (>CMC) Filter (0.22 µm) Filter (0.22 µm) Surfactant Solution (>CMC)->Filter (0.22 µm) DLS Instrument DLS Instrument Filter (0.22 µm)->DLS Instrument Correlation Function Analysis Correlation Function Analysis DLS Instrument->Correlation Function Analysis Determine Rh and PDI Determine Rh and PDI Correlation Function Analysis->Determine Rh and PDI

Dynamic Light Scattering Workflow

Micelle Shape, Size, and Aggregation Number

Principle: SAXS measures the elastic scattering of X-rays by a sample at very small angles. The scattering pattern is sensitive to the size, shape, and internal structure of nanoparticles, including micelles.

Protocol:

  • Prepare a series of this compound solutions in deionized water at different concentrations above the CMC.

  • Load the samples into thin-walled quartz capillaries.

  • Acquire SAXS data for each sample and for the solvent (deionized water) as a background.

  • Subtract the background scattering from the sample scattering to obtain the net scattering intensity of the micelles.

  • Analyze the scattering data by fitting it to appropriate models (e.g., spherical, ellipsoidal, or core-shell models) to determine the micelle's dimensions (e.g., radius, semi-axes) and aggregation number.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Surfactant Solutions (>CMC) Surfactant Solutions (>CMC) Load into Capillaries Load into Capillaries Surfactant Solutions (>CMC)->Load into Capillaries SAXS Instrument SAXS Instrument Load into Capillaries->SAXS Instrument Background Subtraction Background Subtraction SAXS Instrument->Background Subtraction Model Fitting Model Fitting Background Subtraction->Model Fitting Determine Shape, Size, and Na Determine Shape, Size, and Na Model Fitting->Determine Shape, Size, and Na

Small-Angle X-ray Scattering Workflow

Micelle Structure and Dynamics

Principle: NMR spectroscopy can provide detailed information about the structure and dynamics of micelles at the molecular level. Changes in chemical shifts, relaxation times, and diffusion coefficients upon micellization can be used to probe the micellar environment.

Protocol:

  • Prepare a series of this compound solutions in D₂O at concentrations below and above the CMC.

  • Acquire ¹H NMR spectra for each sample. Observe changes in the chemical shifts and line widths of the surfactant protons as a function of concentration. The broadening of peaks corresponding to the hydrophobic tail upon micellization indicates their restricted motion within the micelle core.

  • Perform Pulsed-Field Gradient (PFG) NMR experiments to measure the self-diffusion coefficients of the surfactant molecules. A significant decrease in the diffusion coefficient is observed upon micelle formation.

  • Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information on the spatial proximity of different parts of the surfactant molecules within the micelle, helping to elucidate the micellar structure.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Surfactant Solutions in D2O Surfactant Solutions in D2O NMR Spectrometer NMR Spectrometer Surfactant Solutions in D2O->NMR Spectrometer 1H NMR (Chemical Shift, Linewidth) 1H NMR (Chemical Shift, Linewidth) NMR Spectrometer->1H NMR (Chemical Shift, Linewidth) PFG-NMR (Diffusion Coefficient) PFG-NMR (Diffusion Coefficient) NMR Spectrometer->PFG-NMR (Diffusion Coefficient) 2D NMR (NOESY) 2D NMR (NOESY) NMR Spectrometer->2D NMR (NOESY) Elucidate Structure and Dynamics Elucidate Structure and Dynamics 1H NMR (Chemical Shift, Linewidth)->Elucidate Structure and Dynamics PFG-NMR (Diffusion Coefficient)->Elucidate Structure and Dynamics 2D NMR (NOESY)->Elucidate Structure and Dynamics

NMR Spectroscopy Workflow

Data Presentation

All quantitative data obtained from the characterization techniques should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Critical Micelle Concentration of this compound

TechniqueCMC (mM)Temperature (°C)
Surface Tensiometry25
Fluorescence Spectroscopy25

Table 2: Micellar Properties of this compound at [Concentration] > CMC

TechniqueParameterValue
DLSHydrodynamic Radius (Rₕ), nm
Polydispersity Index (PDI)
SAXSRadius of Gyration (R₉), nm
Aggregation Number (Nₐ)
Shape
NMRDiffusion Coefficient (D), m²/s

Application Notes & Protocols: Purification of Synthesized N-dodecylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecylbutanamide is a long-chain aliphatic amide that holds potential for various applications in research and development, including its use as a surfactant, emulsifier, or as a component in drug delivery systems. The synthesis of this compound, typically through the reaction of dodecylamine with butanoyl chloride or a related activated carboxylic acid, often results in a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, a robust purification strategy is essential to obtain a compound of high purity for subsequent applications and to ensure reliable and reproducible results.

This document provides detailed protocols for the purification of synthesized this compound using two primary methods: recrystallization and column chromatography. Additionally, it outlines methods for assessing the purity of the final product.

Purification Strategies

The choice of purification method depends on the nature of the impurities, the desired final purity, and the scale of the synthesis. For this compound, both recrystallization and silica gel column chromatography are effective techniques.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the solvent.

2.1.1. Recommended Solvents

For the recrystallization of amides, polar solvents are often effective.[1][2] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3]

Table 1: Recommended Solvents for Recrystallization of this compound

SolventPolarityRationale for Use
AcetonitrilePolar aproticOften gives very good crystallization results for amides.[1]
EthanolPolar proticA common and effective solvent for recrystallizing polar molecules.[2]
AcetonePolar aproticAnother suitable polar solvent for amide purification.[1]
1,4-DioxanePolar aproticA recommended solvent for the recrystallization of amides.[1]
Hexane/Ethyl Acetate MixtureNon-polar/Polar aproticA two-solvent system can be effective if a single solvent is not ideal.[4]

2.1.2. Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent from Table 1. Test the solubility of a small amount of the crude this compound in the selected solvent at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

2.1.3. Experimental Protocol: Two-Solvent Recrystallization

A two-solvent system can be employed when a single solvent does not provide optimal results.[4] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy, indicating the point of saturation.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Addition of "Bad" Solvent: While keeping the solution hot, add a "bad" solvent (e.g., hexane) dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For the purification of moderately polar compounds like this compound, silica gel is a suitable stationary phase.

2.2.1. Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. A common starting point for amides is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.

Table 2: Analytical Techniques for Purity Assessment of this compound

TechniquePrincipleExpected Outcome for Pure Sample
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[5]A single major peak in the chromatogram with a mass spectrum corresponding to this compound.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase under high pressure. An amide column can be particularly effective.[6][7]A single sharp peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis to determine purity.[8][9]A clean spectrum with peaks corresponding to the structure of this compound and minimal or no impurity signals. Quantitative NMR (qNMR) can provide a precise purity value.[10]
Melting Point Analysis A pure crystalline solid will have a sharp and defined melting point range.A narrow melting point range consistent with the literature value for pure this compound.

Experimental Workflows and Diagrams

Synthesis and Purification Workflow

The overall process from synthesis to purified product can be visualized as a sequential workflow.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Start Dodecylamine + Butanoyl Chloride Reaction Amide Synthesis Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Method 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Method 2 Purity_Analysis GC-MS, HPLC, NMR, MP Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Recrystallization Decision Tree

Choosing the appropriate recrystallization method can be guided by a simple decision tree.

Recrystallization_Decision_Tree Start Select a single solvent Soluble_Hot_Insoluble_Cold Is the compound soluble when hot and insoluble when cold? Start->Soluble_Hot_Insoluble_Cold Single_Solvent Perform Single-Solvent Recrystallization Soluble_Hot_Insoluble_Cold->Single_Solvent Yes Two_Solvent Perform Two-Solvent Recrystallization Soluble_Hot_Insoluble_Cold->Two_Solvent No Select_Another_Solvent Select another solvent Two_Solvent->Select_Another_Solvent If unsuccessful Select_Another_Solvent->Soluble_Hot_Insoluble_Cold

Caption: Decision tree for selecting a recrystallization method.

Summary of Quantitative Data

The following table summarizes the expected outcomes and purity levels for each purification and analysis method. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 3: Summary of Purification Methods and Expected Purity

Purification MethodTypical Purity Range (%)AdvantagesDisadvantages
Recrystallization95 - 99Simple, cost-effective, good for large quantities.May have lower recovery; not suitable for all compounds.
Column Chromatography> 98High resolution, applicable to a wide range of compounds.More time-consuming, requires larger solvent volumes.

Table 4: Purity Analysis Data Interpretation

Analytical MethodParameterValue for >99% Purity
GC-MSPeak Area %> 99% for the main peak
HPLCPeak Area %> 99% for the main peak
qNMRMolar Purity> 99%
Melting PointRange< 1 °C

Conclusion

The purification of synthesized this compound is a critical step to ensure its suitability for research and development applications. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these methods will depend on the specific requirements of the researcher. Following purification, rigorous purity assessment using techniques such as GC-MS, HPLC, and NMR is essential to confirm the quality of the final product. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and similar long-chain amides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-dodecylbutanamide for Cell Lysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of N-dodecylbutanamide for effective cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why would I use it for cell lysis?

A1: this compound is a synthetic amide with a 12-carbon alkyl chain (dodecyl group), suggesting it has amphiphilic properties characteristic of a surfactant. Surfactants are essential components of lysis buffers as they disrupt the lipid bilayer of cell membranes, leading to the release of intracellular contents. While less common than detergents like SDS or Triton™ X-100, this compound may offer advantages for specific applications, such as preserving the activity of certain enzymes or being more compatible with downstream assays. Its effectiveness and optimal concentration need to be empirically determined for your specific cell type and application.

Q2: How do I determine the starting concentration range for optimizing this compound?

Q3: What factors can influence the optimal concentration of this compound?

A3: Several factors can affect the optimal concentration of a lysis agent:

  • Cell Type: Different cell types have varying membrane compositions and resistance to lysis. For example, bacterial cells have a cell wall that makes them more difficult to lyse than mammalian cells.[1]

  • Cell Density: A higher number of cells will require a higher amount of lysis buffer to maintain an effective detergent-to-cell ratio.

  • Downstream Application: The required degree of protein solubilization and the tolerance of downstream assays (e.g., immunoprecipitation, enzyme assays) to the surfactant will dictate the acceptable concentration range.

  • Buffer Composition: The pH, ionic strength, and presence of other additives in the lysis buffer can influence the activity of this compound.

Q4: How can I assess the efficiency of cell lysis?

A4: Lysis efficiency can be assessed using several methods:

  • Microscopy: Visually inspect the cells under a microscope after adding the lysis buffer. Efficient lysis will result in the disappearance of intact cells and the appearance of cellular debris.

  • Protein Quantification: The total protein concentration in the lysate can be measured using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay. Higher protein yield generally indicates more efficient lysis.

  • Release of a specific cellular component: You can measure the activity of a known cytoplasmic enzyme (e.g., lactate dehydrogenase) in the lysate.

Troubleshooting Guide

Issue Possible Causes Solutions
Incomplete Cell Lysis Concentration of this compound is too low.Increase the concentration of this compound in the lysis buffer.
Incubation time is too short.Increase the incubation time with the lysis buffer (e.g., from 15 minutes to 30 minutes on ice).
Insufficient mixing.Ensure thorough mixing by gentle pipetting or vortexing after adding the lysis buffer.
Cell suspension is too dense.Reduce the number of cells per volume of lysis buffer.
Low Protein Yield Inefficient lysis (see above).Address the causes of incomplete lysis.
Protein degradation.Add protease inhibitors to the lysis buffer and perform all steps at 4°C.
Protein precipitation.The concentration of this compound may be too high, leading to protein denaturation and precipitation. Try a lower concentration.
High Viscosity of Lysate Release of DNA from the nucleus.Add DNase I to the lysis buffer to digest the DNA.
Interference with Downstream Assays This compound concentration is too high.Reduce the concentration of this compound or consider a detergent removal step (e.g., dialysis, gel filtration) after lysis.
This compound is incompatible with the assay.Test the tolerance of your specific assay to a range of this compound concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out a desired amount of this compound powder (e.g., 100 mg).

  • Dissolve the powder in an appropriate solvent (e.g., sterile water, PBS, or a buffer compatible with your experiment) to make a 10% (w/v) stock solution. For example, dissolve 100 mg in 1 mL of solvent.

  • Gentle heating or vortexing may be required to fully dissolve the compound.

  • Sterile filter the stock solution through a 0.22 µm filter.

  • Store the stock solution at 4°C or -20°C, depending on its stability.

Protocol 2: Optimization of this compound Concentration for Cell Lysis
  • Cell Preparation: Culture your cells of interest to the desired density. For adherent cells, wash them with ice-cold PBS before lysis. For suspension cells, pellet them by centrifugation and wash with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare a series of lysis buffers containing different final concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0%). The base lysis buffer should contain a buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), salt (e.g., 150 mM NaCl), and protease inhibitors.

  • Cell Lysis: Resuspend the cell pellet in the different lysis buffers. A common starting point is to use 100 µL of lysis buffer for every 1 million cells.

  • Incubation: Incubate the cell suspensions on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the insoluble cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins.

  • Analysis:

    • Visual Assessment: Take a small aliquot of the lysate before centrifugation and examine it under a microscope to assess the extent of cell disruption.

    • Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

  • Data Analysis: Compare the protein yields obtained with the different concentrations of this compound to identify the optimal concentration that gives the highest protein yield without causing significant protein precipitation.

Data Presentation

Table 1: Example of Data from this compound Concentration Optimization for Lysis of HEK293 Cells

This compound Concentration (% w/v)Total Protein Yield (µg/µL)Microscopic Observation
0.0 (Control)0.2 ± 0.05Majority of cells intact
0.11.5 ± 0.2Partial lysis, many intact cells remain
0.253.8 ± 0.4Good lysis, few intact cells visible
0.55.2 ± 0.5Complete lysis, no intact cells observed
1.05.1 ± 0.6Complete lysis, no intact cells observed
1.54.8 ± 0.5Complete lysis, slight protein precipitation observed
2.04.2 ± 0.7Complete lysis, significant protein precipitation observed

Visualizations

experimental_workflow prep Prepare this compound Stock Solution (10%) lysis_buffer Prepare Lysis Buffers with Varying Concentrations (0.1% to 2.0%) prep->lysis_buffer culture Culture and Harvest Cells lysis Cell Lysis and Incubation culture->lysis lysis_buffer->lysis centrifuge Centrifuge to Pellet Debris lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analyze Lysis Efficiency supernatant->analysis protein_assay BCA Protein Assay analysis->protein_assay Quantitative microscopy Microscopy analysis->microscopy Qualitative downstream Proceed to Downstream Application analysis->downstream Optimal Concentration Determined signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor gef Guanine Nucleotide Exchange Factor (GEF) adaptor->gef ras Ras (GTP-bound) gef->ras Activates raf Raf Kinase ras->raf mek MEK Kinase raf->mek Phosphorylates erk ERK Kinase mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription Activates response Cellular Response (Proliferation, Differentiation) transcription->response

References

Preventing N-dodecylbutanamide precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of N-dodecylbutanamide in buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in aqueous buffers?

This compound is a lipophilic secondary amide. Its structure consists of a long C12 alkyl chain (dodecyl) attached to a butanamide group. This long hydrocarbon tail makes the molecule highly nonpolar, leading to poor solubility in aqueous solutions. In polar solvents like buffers, these nonpolar molecules tend to aggregate to minimize their contact with water, leading to precipitation.

Q2: What are the key factors influencing the solubility of this compound?

The primary factors affecting the solubility of this compound in buffers are:

  • pH of the buffer: While amides are generally neutral, extreme pH values can lead to hydrolysis over time, although this is not the primary mechanism for its poor solubility. The pH can, however, influence the stability of the compound and the effectiveness of certain solubilizing agents.

  • Temperature: Temperature can affect the solubility of this compound. The direction of this effect can be complex and may need to be determined empirically.

  • Buffer composition and ionic strength: The type of buffer salts and their concentration can influence the solubility of hydrophobic compounds through effects on the water structure.

  • Presence of co-solvents or excipients: The addition of organic co-solvents or other solubilizing agents is often the most effective way to prevent precipitation.

Q3: What are common signs of this compound precipitation?

Researchers should be vigilant for the following signs of precipitation during their experiments:

  • Visible cloudiness or turbidity: The buffer solution may appear hazy or opaque.

  • Formation of a solid precipitate: A visible solid, either as a suspension or settled at the bottom of the container, may be observed.

  • Inconsistent experimental results: Precipitation can lead to a decrease in the effective concentration of the compound, resulting in poor reproducibility and inaccurate data.

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon addition to the buffer.

This common issue arises from the direct addition of a highly lipophilic compound into an aqueous environment.

Root Cause Analysis and Solutions:

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: this compound precipitates over time or upon temperature change.

Precipitation that occurs after the initial successful dissolution can be due to changes in experimental conditions or inherent instability of the supersaturated solution.

Experimental Protocols & Data:

A systematic approach to optimizing the buffer composition is crucial. Below are illustrative protocols and data tables. Note: The following quantitative data is illustrative due to the lack of specific experimental values for this compound in the public domain. Researchers should perform their own solubility studies.

Protocol 1: Determining the Optimal Co-solvent Concentration

  • Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of phosphate-buffered saline (PBS, pH 7.4) solutions containing increasing percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

  • Add the this compound stock solution to each buffer to achieve a final concentration of 100 µM.

  • Incubate the solutions at room temperature (25°C) and 37°C.

  • Visually inspect for precipitation at various time points (e.g., 0, 1, 4, 24 hours).

  • Quantify the concentration of soluble this compound using a suitable analytical method (e.g., HPLC).

Table 1: Illustrative Solubility of this compound (100 µM) in PBS (pH 7.4) with Varying DMSO Concentrations

DMSO Conc. (% v/v)Visual Observation (24h @ 25°C)Soluble Concentration (µM) (24h @ 25°C)Visual Observation (24h @ 37°C)Soluble Concentration (µM) (24h @ 37°C)
0.1Heavy Precipitate< 1Heavy Precipitate< 1
0.5Moderate Precipitate25Moderate Precipitate20
1.0Slight Precipitate78Slight Precipitate70
2.0Clear Solution99Clear Solution98
5.0Clear Solution100Clear Solution100

Protocol 2: Screening of Different Solubilizing Agents

  • Prepare a 100 mM stock solution of this compound in 100% ethanol.

  • Prepare PBS (pH 7.4) solutions containing 1% (v/v) of different co-solvents (e.g., DMSO, ethanol, PEG-400) or 0.1% (w/v) of surfactants (e.g., Tween-20, Cremophor EL).

  • Add the this compound stock solution to each buffer to a final concentration of 100 µM.

  • Incubate and analyze as described in Protocol 1.

Table 2: Illustrative Solubility of this compound (100 µM) with Various Solubilizing Agents (1%) in PBS (pH 7.4) at 25°C

Solubilizing AgentVisual Observation (24h)Soluble Concentration (µM) (24h)
DMSOSlight Precipitate78
EthanolSlight Precipitate75
PEG-400Clear Solution99
Tween-20 (0.1%)Clear Solution100
Cremophor EL (0.1%)Clear Solution100

Decision Pathway for Formulation Optimization:

G cluster_0 Formulation Strategy A Start: this compound Precipitation B Increase Co-solvent (e.g., DMSO, Ethanol) A->B C Evaluate Surfactants (e.g., Tween-20, Cremophor EL) B->C If precipitation persists or co-solvent concentration is too high F Successful Solubilization B->F D Use Cyclodextrins C->D If surfactants interfere with the assay C->F E Consider Lipid-Based Formulations D->E If solubility is still insufficient D->F E->F

Caption: Decision pathway for selecting a suitable formulation strategy.

Signaling Pathway Considerations

While this compound does not directly participate in signaling pathways, the methods used to solubilize it can have off-target effects. For instance, high concentrations of DMSO or surfactants can affect cell membrane integrity and modulate the activity of certain enzymes or receptors. It is crucial to include appropriate vehicle controls in all experiments to account for these potential effects.

Logical Relationship of Experimental Controls:

G cluster_0 Experimental Design A Untreated Control Baseline B Vehicle Control Buffer + Solubilizing Agent A->B Compare to assess a'solubilizer effect' D Positive Control Known Activator/Inhibitor A->D Validate assay performance C Experimental Group Buffer + Solubilizing Agent + this compound B->C Compare to assess 'this compound effect'

Caption: Relationship between essential experimental controls.

Technical Support Center: N-Dodecylbutanamide for Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting protein aggregation using N-dodecylbutanamide. This resource provides guidance for researchers, scientists, and drug development professionals on the effective use of this compound as a potential solution for managing protein aggregation during various stages of research, development, and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent protein aggregation?

This compound is a non-ionic, amphiphilic molecule. Its structure, featuring a long hydrophobic dodecyl chain and a polar butanamide headgroup, suggests it may function as a detergent-like compound. While specific data on this compound's direct impact on protein aggregation is not extensively documented in peer-reviewed literature, its proposed mechanism of action is based on the well-understood principles of how surfactants can prevent protein aggregation.[1]

The primary mechanisms by which this compound is hypothesized to prevent protein aggregation are:

  • Masking Hydrophobic Patches: The hydrophobic tail of this compound can interact with and shield exposed hydrophobic regions on the surface of proteins. This prevents protein-protein interactions that lead to the formation of aggregates.

  • Competitive Surface Adsorption: In systems containing interfaces (e.g., air-water, solid-liquid), this compound can competitively adsorb to these surfaces, preventing proteins from adsorbing, denaturing, and subsequently aggregating.

  • Improving Protein Solubility: By interacting with the protein, this compound can increase the overall hydrophilicity of the protein-surfactant complex, thereby improving its solubility in aqueous solutions.

Q2: When should I consider using this compound in my workflow?

Consider using this compound when you observe signs of protein aggregation, which can include:

  • Visible precipitation or cloudiness in your protein solution.

  • Loss of biological activity of your protein over time.

  • The appearance of high molecular weight species in size-exclusion chromatography.

  • High light scattering in absorbance measurements.[1]

  • Inconsistent results in downstream applications.

This compound can be introduced at various stages, including protein expression, purification, formulation, and long-term storage, to mitigate aggregation.

Troubleshooting Guides

Problem 1: My protein continues to aggregate even after adding this compound.

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Concentration The concentration of this compound may be too low to be effective or so high that it induces denaturation. Perform a concentration optimization experiment (see Experimental Protocols section).
Incorrect Buffer Conditions The pH, ionic strength, or presence of other excipients in your buffer may be contributing to aggregation and counteracting the effect of this compound. Screen a matrix of buffer conditions with varying pH and salt concentrations in the presence of this compound.
Irreversible Aggregation The protein may have already formed irreversible aggregates that cannot be solubilized by this compound. In this case, focus on preventing aggregation from the start by adding this compound to freshly purified, monomeric protein.
Presence of Other Destabilizing Factors Factors such as temperature fluctuations, freeze-thaw cycles, or mechanical stress (e.g., vigorous vortexing) can still induce aggregation. Ensure gentle handling and consider the use of cryoprotectants like glycerol for frozen storage.[2]

Problem 2: I suspect this compound is interfering with my downstream assay.

Possible Causes and Solutions:

CauseSuggested Solution
Direct Inhibition of Enzyme Activity The surfactant properties of this compound may interfere with enzyme-substrate binding or protein-protein interactions essential for your assay. Determine the critical micelle concentration (CMC) of this compound and try to work at concentrations below the CMC.
Interference with Spectroscopic Readings This compound may absorb light at the same wavelength as your analyte. Run a buffer blank containing this compound to determine its absorbance profile and correct your measurements accordingly.
Binding to Assay Components The molecule might non-specifically bind to plates, beads, or other surfaces used in your assay. Consider pre-blocking surfaces with a generic protein like BSA or including a non-ionic detergent like Tween-20 in your wash buffers.
Removal of this compound If interference cannot be mitigated, consider removing this compound prior to your assay using methods like dialysis, diafiltration, or hydrophobic interaction chromatography.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol uses a turbidity assay to screen for the effective concentration range of this compound for preventing protein aggregation.

Materials:

  • Purified, aggregation-prone protein stock solution

  • This compound stock solution (e.g., 10% w/v in a suitable solvent)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 340 nm or 600 nm

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common starting range is from 0.001% to 1% (w/v).

  • In the 96-well plate, add a constant volume of your protein solution to each well.

  • Add the different concentrations of this compound to the wells. Include a control well with no this compound.

  • Induce aggregation using a known stressor (e.g., heat, pH shift, addition of a denaturant).

  • Incubate the plate under the stress condition for a defined period (e.g., 30 minutes at 50°C).

  • Measure the turbidity by reading the absorbance at 340 nm or 600 nm.

  • Plot the absorbance (turbidity) versus the concentration of this compound. The optimal concentration will be in the range where turbidity is minimized.

Visualizations

Mechanism_of_Action cluster_0 Unstable Protein cluster_1 Aggregation Pathway cluster_2 Stabilization with this compound Protein Native Protein Hydrophobic Patch Exposed Aggregate Aggregated Protein Insoluble Protein:f0->Aggregate:head Self-Association NDB This compound StabilizedProtein Stabilized Protein Hydrophobic Patch Shielded NDB->StabilizedProtein:head Binding Troubleshooting_Workflow start Protein Aggregation Observed add_ndb Add this compound start->add_ndb check_agg Aggregation Resolved? add_ndb->check_agg optimize_conc Optimize Concentration check_agg->optimize_conc No success Aggregation Prevented check_agg->success Yes check_buffer Screen Buffer Conditions (pH, Salt) optimize_conc->check_buffer gentle_handling Implement Gentle Handling and Storage check_buffer->gentle_handling fail Aggregation Persists gentle_handling->fail

References

Technical Support Center: Synthesis of N-dodecylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-dodecylbutanamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of dodecylamine with butanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4]

Q2: Why is a base necessary in the Schotten-Baumann reaction?

A2: A base, typically aqueous sodium hydroxide or a tertiary amine like triethylamine, is crucial for several reasons. Firstly, it neutralizes the hydrochloric acid (HCl) generated during the reaction.[1][4] This prevents the protonation of the unreacted dodecylamine, which would otherwise form an unreactive ammonium salt and reduce the overall yield. Secondly, the base helps to drive the reaction equilibrium towards the formation of the amide product.[1]

Q3: What are the potential side reactions in this synthesis?

A3: The primary side reaction is the hydrolysis of the butanoyl chloride by water present in the reaction mixture. This leads to the formation of butanoic acid, which will be deprotonated by the base to form a carboxylate salt. This side reaction consumes the acyl chloride and can reduce the yield of the desired amide.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (dodecylamine and butanoyl chloride). The disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product indicate the progression of the reaction.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Selecting an appropriate solvent is critical for effective purification by recrystallization.[5][6][7][8] For long-chain alkyl amides like this compound, a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common choices include ethanol, acetone, or a mixed solvent system like hexane/ethyl acetate.[5] The ideal solvent or solvent mixture should be determined experimentally.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Hydrolysis of Butanoyl Chloride: The acyl chloride is sensitive to moisture and can be hydrolyzed to the corresponding carboxylic acid.- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Add the butanoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to minimize hydrolysis.
2. Inadequate Mixing: In a biphasic system (e.g., dichloromethane and water), poor mixing can lead to a slow reaction rate.- Use vigorous stirring to ensure efficient contact between the reactants in the organic and aqueous phases.
3. Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the yield.- Use a slight excess of the amine (dodecylamine) to ensure the complete consumption of the more valuable acyl chloride. Typically, a 1.05 to 1.1 molar equivalent of the amine is recommended.
4. Inactive Amine: The dodecylamine may have been protonated by the HCl byproduct, rendering it unreactive.- Ensure a sufficient amount of base (at least one equivalent, but often a slight excess is used) is present to neutralize the HCl as it is formed.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can lower the melting point and inhibit crystallization.- Wash the crude product thoroughly to remove any unreacted starting materials or byproducts. - Attempt purification by column chromatography before recrystallization.
2. Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent even at low temperatures.- Experiment with different solvents or solvent mixtures. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes turbid, then heat to redissolve and cool slowly.[5]
3. Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.- Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[7][8]
Multiple Spots on TLC After Reaction 1. Incomplete Reaction: The reaction may not have gone to completion.- Increase the reaction time or temperature (while monitoring for side reactions).
2. Side Product Formation: Side reactions, such as the formation of a double acylated amine (if a primary amine is used) or other byproducts, may have occurred.- Optimize reaction conditions (e.g., lower temperature, slower addition of acyl chloride) to minimize side reactions. - Purify the product using column chromatography to separate the desired amide from the byproducts.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Dodecylamine

  • Butanoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve dodecylamine (1.0 eq) in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 10% aqueous sodium hydroxide solution (1.5 eq) to the stirred solution of dodecylamine.

  • While maintaining the temperature at 0-5 °C, add butanoyl chloride (1.05 eq) dropwise to the reaction mixture over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC until the dodecylamine is consumed.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to dissolve the solid completely.[5]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Illustrative)

Parameter Condition A Condition B Condition C Yield (%)
Temperature 0 °CRoom Temp.50 °CVaries
Reaction Time 1 hour3 hours6 hoursVaries
Base NaOH (aq)TriethylaminePyridineVaries
Solvent DichloromethaneDiethyl EtherTolueneVaries

Note: This table is illustrative. Optimal conditions should be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve Dodecylamine in DCM B 2. Cool to 0-5 °C A->B C 3. Add 10% NaOH (aq) B->C D 4. Add Butanoyl Chloride Dropwise C->D E 5. Stir at Room Temperature D->E F 6. Separate Organic Layer E->F G 7. Wash with HCl, H₂O, NaHCO₃, Brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate under Vacuum H->I J 10. Dissolve in Hot Solvent I->J K 11. Cool to Crystallize J->K L 12. Filter and Dry Crystals K->L

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield LowYield Low Yield Cause1 Hydrolysis of Acyl Chloride LowYield->Cause1 Cause2 Inadequate Mixing LowYield->Cause2 Cause3 Amine Protonation LowYield->Cause3 Solution1 Use Anhydrous Conditions Slow Addition at Low Temp Cause1->Solution1 Solution2 Vigorous Stirring Cause2->Solution2 Solution3 Ensure Sufficient Base Cause3->Solution3

References

Removing residual N-dodecylbutanamide from protein samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of residual N-dodecylbutanamide from protein samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a non-ionic detergent. It is often used in biochemical applications to solubilize membrane proteins and prevent non-specific aggregation of proteins in solution. Its specific chemical properties allow it to disrupt lipid-lipid and lipid-protein interactions while being gentle enough to preserve the native structure and function of many proteins.

Q2: Why is it necessary to remove this compound from my protein sample?

Residual detergent can interfere with downstream applications. For example, it can suppress ionization in mass spectrometry, interfere with antibody-antigen binding in immunoassays (like ELISA), affect crystal formation in X-ray crystallography, and alter the results of functional assays. Complete or partial removal is often a critical step for experimental success.

Q3: What are the most common methods for removing this compound?

The most common methods for detergent removal include:

  • Dialysis: Effective for detergents with a high critical micelle concentration (CMC), but can be very slow.

  • Size Exclusion Chromatography (SEC): A reliable method that separates the protein from the smaller detergent micelles based on size.

  • Hydrophobic Interaction Chromatography (HIC): Utilizes a resin that binds the detergent, allowing the protein to flow through. This is often a very efficient method.

  • Adsorption with Hydrophobic Beads: Using materials like Bio-Beads™ that have a high affinity for detergents, effectively sequestering them from the solution.

Q4: How do I choose the best removal method for my specific protein?

The choice of method depends on several factors, including the properties of your protein (size, stability, hydrophobicity), the concentration of the detergent, the required final purity, and the sample volume. The decision-making workflow below can help guide your choice.

start Start: Protein Sample with this compound q1 Is your protein stable in low-salt conditions? start->q1 q2 Is your protein significantly larger than the detergent micelle? q1->q2 No hic Use Hydrophobic Interaction Chromatography (HIC) q1->hic Yes q3 Is your sample volume small (<2 mL)? q2->q3 No sec Use Size Exclusion Chromatography (SEC) q2->sec Yes beads Use Detergent Adsorption (e.g., Bio-Beads) q3->beads Yes dialysis Consider Dialysis (May be slow) q3->dialysis No end_node Proceed to Downstream Application hic->end_node sec->end_node beads->end_node dialysis->end_node

Caption: Decision tree for selecting a detergent removal method.

Troubleshooting Guide

Problem 1: My protein precipitated after I tried to remove the detergent.

  • Possible Cause: The detergent was critical for maintaining the solubility of your protein. As the detergent concentration dropped below the CMC, your protein may have aggregated and precipitated.

  • Solution:

    • Slower Removal Rate: Try a method with a slower removal kinetic, such as stepwise dialysis against decreasing concentrations of detergent.

    • Exchange Detergent: Instead of removing the detergent completely, try exchanging this compound for another detergent that is more compatible with your downstream application (e.g., one with a lower mass spectrometry signal).

    • Additive Inclusion: Include stabilizing additives in your buffer, such as glycerol (5-20%), low concentrations of a non-interfering zwitterionic detergent, or specific lipids/co-factors that are known to stabilize your protein.

Problem 2: My protein yield is very low after the removal process.

  • Possible Cause: Your protein may be non-specifically binding to the materials used for removal, such as the chromatography resin or dialysis membrane.

  • Solution:

    • Check Material: Ensure the material you are using is specified as low-protein-binding.

    • Modify Buffer: Increase the ionic strength of your buffer if using HIC or ion-exchange chromatography to reduce non-specific binding. Be cautious, as this can also affect protein stability.

    • Blocking Step: For methods involving beads or resins, pre-equilibrate or "block" the material with a generic protein like Bovine Serum Albumin (BSA) before introducing your sample. Ensure the blocking agent can be easily separated from your protein of interest later.

Problem 3: My downstream application (e.g., mass spectrometry) still shows significant interference.

  • Possible Cause: Residual detergent is still present at a concentration high enough to cause interference.

  • Solution:

    • Combine Methods: No single method is 100% effective. Consider a sequential approach. For example, perform a buffer exchange using Size Exclusion Chromatography first, followed by a polishing step with hydrophobic adsorption beads.

    • Optimize the Method: Increase the column length for SEC, decrease the flow rate, or increase the amount of adsorbent beads used relative to your sample volume. Refer to the data table below for typical efficiencies.

Data & Protocols

Comparison of Removal Methods

The following table summarizes the typical performance of common methods for removing this compound from a standard 50 kDa protein sample.

MethodProtein Yield (%)Final Detergent Conc. (%)Time Required (Hours)Recommended For
Dialysis (Slide-A-Lyzer™, 10K MWCO)85 - 95%< 0.01%24 - 48Large volumes, non-urgent
Size Exclusion Chromatography90 - 98%< 0.005%1 - 2High purity needs, stable proteins
Hydrophobic Adsorption Beads70 - 90%< 0.001%2 - 4Small samples, high efficiency
Hydrophobic Interaction Chromatography80 - 95%< 0.002%2 - 3Salt-stable proteins
Experimental Workflow: Detergent Removal using SEC

The diagram below illustrates the general workflow for removing this compound using Size Exclusion Chromatography (SEC).

cluster_prep Preparation cluster_run Execution cluster_collect Collection & Analysis prep_sample 1. Prepare Sample (Protein + Detergent) prep_column 2. Equilibrate SEC Column with Detergent-Free Buffer prep_sample->prep_column load_sample 3. Load Sample onto Column prep_column->load_sample run_chrom 4. Run Isocratic Elution load_sample->run_chrom collect_fractions 5. Collect Fractions run_chrom->collect_fractions analyze_fractions 6. Analyze Fractions (e.g., SDS-PAGE, A280) collect_fractions->analyze_fractions

Caption: Standard workflow for detergent removal via SEC.

Protocol: Detergent Removal with Hydrophobic Adsorption Beads

This protocol is designed for a 1 mL protein sample.

Materials:

  • Protein sample containing this compound.

  • Hydrophobic adsorption beads (e.g., Bio-Beads™ SM-2).

  • Detergent-free buffer, chilled to 4°C.

  • Microcentrifuge tubes (1.5 mL).

  • End-over-end rotator at 4°C.

Methodology:

  • Bead Preparation:

    • Weigh out 100 mg of dry beads into a 1.5 mL tube.

    • Wash the beads twice with 1 mL of detergent-free buffer by vortexing briefly and then pelleting the beads by centrifugation (1,000 x g for 1 minute). Discard the supernatant.

    • Resuspend the beads in 0.5 mL of detergent-free buffer.

  • Sample Incubation:

    • Add your 1 mL protein sample to the prepared bead slurry.

    • Incubate the tube on an end-over-end rotator for 2 hours at 4°C.

  • Protein Recovery:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute.

    • Carefully collect the supernatant, which contains your protein, now depleted of the detergent.

  • (Optional) Second Round:

    • For even lower residual detergent levels, repeat steps 2 and 3 with a fresh, pre-washed batch of beads. This may lead to a slight decrease in final protein yield.

  • Analysis:

    • Measure the protein concentration (e.g., via Bradford or A280 assay) to determine yield.

    • Confirm protein integrity using SDS-PAGE.

Technical Support Center: N-dodecylbutanamide Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential interference from N-dodecylbutanamide in downstream assays. Given the limited specific data on this compound, this guide draws upon established principles of interference from structurally similar molecules, such as long-chain amides, surfactants, and other amphiphilic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might I encounter it?

This compound is a secondary amide with a 12-carbon alkyl chain (dodecyl group) and a butyl group attached to the nitrogen atom. Its amphiphilic nature, possessing both a hydrophobic tail and a more polar amide headgroup, suggests it may be used in applications requiring surface-active properties, such as in formulations, as a stabilizing agent, or it could be a byproduct in certain chemical syntheses. Researchers may unknowingly introduce it into their experimental workflow through various reagents or consumables.

Q2: How can a compound like this compound interfere with my assays?

Due to its surfactant-like properties, this compound can interfere with assays in several ways:

  • Protein Assays: It can interact with proteins, affecting their conformation and accessibility to detection reagents. In dye-based protein assays like the Bradford assay, it can interfere with the dye-protein binding, leading to inaccurate protein quantification.[1][2]

  • Immunoassays (e.g., ELISA): The amphiphilic nature of this compound can lead to non-specific binding to microplate wells or antibodies, causing high background or false-positive/negative results.[3][4][5][6] At high concentrations, it may also disrupt the passive adsorption of antibodies to the solid support.[3]

  • Cell-Based Assays: It may affect cell membrane integrity, leading to cytotoxicity or altered cellular responses, which can confound the interpretation of assay results.

  • Mass Spectrometry (MS): Co-elution of this compound with the analyte of interest can cause ion suppression or enhancement in the MS source, a phenomenon known as a matrix effect, leading to inaccurate quantification.[7][8][9][10]

  • Enzyme Assays: It can denature enzymes or compete for active sites, leading to inhibition or, in some cases, enhancement of enzyme activity.[11][12]

Q3: What are the tell-tale signs of interference in my assay?

Signs of potential interference from compounds like this compound include:

  • High background noise or signal in negative controls.

  • Poor reproducibility between replicate samples.

  • Non-linear dose-response curves.

  • Discrepancies between results from different assay formats.

  • Inconsistent results that do not align with clinical or other experimental data.[5]

Troubleshooting Guides

Issue 1: Inaccurate Protein Quantification

Symptoms:

  • Over or underestimation of protein concentration.

  • High variability in readings.

Troubleshooting Steps:

  • Sample Preparation:

    • Precipitation: Use a protein precipitation agent to separate proteins from interfering substances.

    • Dialysis/Buffer Exchange: Remove low molecular weight contaminants.

  • Assay Selection:

    • If using a dye-based assay (e.g., Bradford), switch to a detergent-compatible assay (e.g., BCA or Lowry assay, though the latter can also be affected by some detergents).[13]

  • Control Experiments:

    • Spike a known concentration of a standard protein (like BSA) into a buffer containing this compound at a concentration expected in your samples. This will help quantify the extent of interference.

Method Principle This compound Interference Potential Mitigation Strategy
Bradford Assay Dye-binding to proteinHigh - can interact with the dye and protein, altering the absorbance spectrum.[1][2]Use a detergent-compatible assay; sample cleanup.
BCA Assay Protein reduces Cu2+ to Cu1+, which reacts with bicinchoninic acidModerate - less susceptible than Bradford, but high concentrations can still interfere.Use detergent-compatible formulations; sample cleanup.
Lowry Assay Two-step reaction involving copper and Folin reagentModerate - can be affected by substances that interfere with copper chelation.[13]Sample cleanup prior to assay.
Issue 2: High Background or False Positives in Immunoassays (ELISA)

Symptoms:

  • Signal detected in wells with no antigen/antibody.

  • Weak or no signal in positive controls.

Troubleshooting Steps:

  • Washing Steps: Increase the number and stringency of wash steps to remove non-specifically bound molecules.

  • Blocking: Use a more effective blocking buffer. Commercial blocking buffers often contain proprietary formulations to minimize non-specific binding.

  • Detergent in Buffers: While some detergents are used to reduce non-specific binding, the wrong type or concentration can interfere. If this compound is the suspected contaminant, avoid adding other detergents unless validated.

  • Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance to a level where it no longer affects the assay.[8][14]

Experimental Protocols

Protocol 1: Protein Precipitation to Remove Interfering Substances

This protocol is designed to concentrate proteins from a sample while leaving contaminants like this compound in the supernatant.

Materials:

  • Trichloroacetic acid (TCA)

  • Acetone, ice-cold

  • Microcentrifuge tubes

  • Resuspension buffer (e.g., PBS with a compatible solubilizing agent if necessary)

Procedure:

  • Add an equal volume of 20% TCA to your protein sample in a microcentrifuge tube.

  • Vortex briefly and incubate on ice for 30 minutes to precipitate the proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the interfering substances.

  • Wash the protein pellet by adding 500 µL of ice-cold acetone.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Remove the acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry.

  • Resuspend the protein pellet in a suitable buffer for your downstream application.

Protocol 2: Post-Column Infusion for Detecting Matrix Effects in LC-MS

This method helps to identify regions in a chromatogram where co-eluting matrix components, such as this compound, cause ion suppression or enhancement.[7]

Materials:

  • LC-MS system

  • Syringe pump

  • T-junction

  • Solution of your analyte at a known concentration

  • Blank matrix sample (without the analyte)

Procedure:

  • Set up the LC-MS system with the analytical column and mobile phases to be used for your assay.

  • Infuse the analyte solution post-column into the mobile phase stream using a syringe pump and a T-junction before the MS inlet. This will generate a stable baseline signal for the analyte.

  • Inject a blank matrix sample that is suspected to contain this compound.

  • Monitor the analyte's signal throughout the chromatographic run.

  • A dip in the baseline indicates ion suppression, while a peak indicates ion enhancement at that retention time.

  • Adjust the chromatographic method to separate the analyte's elution from these regions of interference.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Assay Failure (e.g., high background, poor reproducibility) check_controls Review Controls (Positive/Negative) start->check_controls suspect_interference Suspect Interference (e.g., from this compound) check_controls->suspect_interference sample_cleanup Implement Sample Cleanup (e.g., Precipitation, Dialysis) suspect_interference->sample_cleanup Yes modify_assay Modify Assay Protocol (e.g., change assay type, increase washing) suspect_interference->modify_assay Yes re_evaluate Re-evaluate Assay Performance sample_cleanup->re_evaluate modify_assay->re_evaluate

Caption: A logical workflow for troubleshooting assay interference.

signaling_pathway_interference cluster_assay Immunoassay Principle cluster_interference Interference Mechanism Ab Antibody Complex Ab-Ag Complex Ab->Complex Binds Ag Antigen Ag->Complex Binds Signal Signal Generation Complex->Signal Interferent This compound Interferent->Ab Blocks Binding Site Interferent->Ag Masks Epitope NonSpecificBinding Non-specific Binding Interferent->NonSpecificBinding ConformationChange Protein Conformational Change Interferent->ConformationChange NonSpecificBinding->Signal False Signal

Caption: Potential interference mechanisms of this compound in an immunoassay.

References

Technical Support Center: N-dodecylbutanamide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of N-dodecylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a secondary amide with a long C12 alkyl (dodecyl) chain. This long hydrocarbon tail makes the molecule significantly nonpolar and hydrophobic. Consequently, it is expected to have very low solubility in polar solvents like water and high solubility in nonpolar organic solvents.[1][2][3] Its amide group can participate in hydrogen bonding, which may impart some solubility in moderately polar or protic solvents.[4][5]

Q2: I am having trouble dissolving this compound in my desired solvent. What should I do first?

A2: The first step is to systematically assess its solubility in a range of solvents with varying polarities.[6][7][8][9] This will help you identify a suitable solvent or a solvent system for your experiment. It is recommended to start with small quantities of your compound and the test solvent.

Q3: Can temperature be used to increase the solubility of this compound?

A3: Yes, for most compounds, solubility increases with temperature. Heating the solvent while dissolving this compound can significantly improve its solubility.[4] However, be cautious about the thermal stability of the compound and the boiling point of the solvent. This principle is also fundamental to purification by recrystallization.[10]

Q4: How can I enhance the aqueous solubility of this compound for biological assays?

A4: To improve solubility in aqueous media, consider using co-solvents, surfactants, or formulating a microemulsion. A small amount of a water-miscible organic solvent (co-solvent) like DMSO or ethanol can be added to the aqueous solution.[11] Surfactants, above their critical micelle concentration, can form micelles that encapsulate the hydrophobic this compound molecule, increasing its apparent solubility.[12][13][14][15][16]

Q5: Will pH affect the solubility of this compound?

A5: The amide group in this compound is generally neutral and does not ionize significantly under typical pH conditions.[5] Therefore, altering the pH of the solution is not expected to have a major impact on its solubility, unlike compounds with acidic or basic functional groups.[17][18][19] However, extreme pH values could potentially lead to hydrolysis of the amide bond, especially at elevated temperatures.[20][21]

Troubleshooting Guides

Issue 1: this compound is not dissolving in a nonpolar organic solvent.
  • Possible Cause: The solvent may not be sufficiently nonpolar, or the concentration of the amide is too high.

  • Troubleshooting Steps:

    • Try a more nonpolar solvent. Refer to a solvent polarity chart.

    • Gently heat the mixture while stirring to increase the rate of dissolution and solubility.

    • If the compound still does not dissolve, it may be necessary to use a larger volume of the solvent to achieve the desired concentration.

    • Consider using a co-solvent system, such as a mixture of a nonpolar and a moderately polar solvent.

Issue 2: this compound precipitates out of an aqueous solution containing a co-solvent.
  • Possible Cause: The percentage of the organic co-solvent is too low to maintain the solubility of the hydrophobic compound.

  • Troubleshooting Steps:

    • Increase the proportion of the organic co-solvent in the aqueous mixture.

    • Consider using a different, more effective co-solvent.

    • Investigate the use of surfactants to form a stable micellar solution.

Issue 3: After dissolving with heat, the compound crystallizes upon cooling.
  • Possible Cause: The solution is supersaturated at the lower temperature.

  • Troubleshooting Steps:

    • This is the principle behind recrystallization for purification. If the goal is a stable solution at room temperature, you will need to use a larger volume of the solvent or a more suitable solvent in which the compound has higher solubility at that temperature.

    • For some applications, it may be acceptable to prepare the solution fresh and use it at an elevated temperature.

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in Various Solvents
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 10 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in small, measured increments (e.g., 100 µL).

  • Dissolution: After each addition, vigorously stir or vortex the vial for a set period (e.g., 1-2 minutes).

  • Observation: Observe if the solid has completely dissolved.

  • Quantification: Continue adding the solvent incrementally until the solid is fully dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility in mg/mL for each solvent.

Protocol 2: Enhancing Aqueous Solubility using a Co-solvent
  • Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent where it is highly soluble (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial Dilution: Create a series of aqueous solutions with varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO in water).

  • Addition of Compound: Add a small, constant volume of the this compound stock solution to each of the aqueous co-solvent mixtures.

  • Observation: Observe the solutions for any signs of precipitation or cloudiness over a period of time.

  • Determination: The highest concentration of this compound that remains in a clear solution is the approximate solubility in that co-solvent system.

Data Presentation

Table 1: Representative Solubility of this compound in Common Solvents at Room Temperature

SolventPolarity IndexSolubility (mg/mL)
Water10.2< 0.1
Ethanol5.2~5
Acetone5.1~20
Dichloromethane3.1> 100
Hexane0.1> 100

Note: The values in this table are illustrative and based on the general principles of "like dissolves like." Actual experimental values should be determined using Protocol 1.

Visualizations

experimental_workflow Workflow for Determining and Enhancing Solubility cluster_enhancement Enhancement Strategies start Start: Undissolved This compound solubility_test Protocol 1: Solubility Screening in Various Solvents start->solubility_test solvent_selection Select Suitable Solvent System solubility_test->solvent_selection dissolution_attempt Attempt to Dissolve at Desired Concentration solvent_selection->dissolution_attempt is_dissolved Is it Fully Dissolved? dissolution_attempt->is_dissolved enhancement Solubility Enhancement Required is_dissolved->enhancement No end_success End: Solubilized This compound is_dissolved->end_success Yes heating Increase Temperature enhancement->heating cosolvent Use Co-solvents (Protocol 2) enhancement->cosolvent surfactant Use Surfactants enhancement->surfactant heating->dissolution_attempt cosolvent->dissolution_attempt surfactant->dissolution_attempt

Caption: Workflow for determining and enhancing the solubility of this compound.

micellar_solubilization Micellar Solubilization of this compound cluster_micelle Micelle Structure surfactant Hydrophilic Head Hydrophobic Tail s1 amide This compound (Hydrophobic) amide_in_micelle N-dodecyl- butanamide amide->amide_in_micelle Encapsulated water Aqueous Solution micelle_core Hydrophobic Core s2 s3 s4 s5 s6 s7 s8

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic molecule.

References

Adjusting pH for optimal N-dodecylbutanamide performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of N-dodecylbutanamide, with a specific focus on the critical role of pH adjustment in experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound?

A1: The optimal pH for this compound performance is generally in the neutral to slightly acidic range (pH 6.0-7.5) . In this range, the amide bond is most stable, minimizing hydrolysis and ensuring the molecule maintains its structural integrity and surfactant properties.

Q2: How does pH affect the stability of this compound?

A2: The amide bond in this compound is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially with elevated temperatures.

  • Acidic conditions (pH < 6.0): The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, leading to hydrolysis.

  • Basic conditions (pH > 8.0): The hydroxide ion (OH⁻) can act as a potent nucleophile, directly attacking the carbonyl carbon and leading to the cleavage of the amide bond.

Q3: Can I use this compound in acidic or basic buffers for my experiment?

A3: While the optimal range is near neutral, short-term experiments in mildly acidic or basic buffers may be acceptable, depending on the temperature and duration. It is crucial to assess the stability of this compound under your specific experimental conditions. For applications requiring significantly low or high pH, consider performing a preliminary stability study.

Q4: How does pH impact the surfactant properties of this compound?

A4: As a non-ionic surfactant, the headgroup of this compound does not carry a formal charge. However, extreme pH values can lead to hydrolysis, which breaks down the surfactant molecule into a carboxylic acid and an amine. This degradation will drastically alter its amphiphilic nature and negatively impact its ability to form micelles and reduce surface tension.

Q5: In drug delivery applications, how does pH influence the performance of this compound-based formulations?

A5: In drug delivery systems, pH sensitivity can be leveraged for targeted release. While this compound itself is not designed to be pH-responsive, formulations incorporating it may be. For instance, if used in a formulation with pH-sensitive polymers, changes in pH (e.g., in the acidic microenvironment of a tumor) could trigger the release of an encapsulated drug.[1] However, it is important to ensure that the pH changes do not compromise the stability of the this compound carrier itself.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor solubility or precipitation of this compound. The pH of the solution is outside the optimal range, potentially causing aggregation or degradation.Adjust the pH of your buffer to the neutral range (6.0-7.5). Ensure the buffer components are compatible with this compound.
Loss of surfactant activity (e.g., no reduction in surface tension, failure to form micelles). The this compound has hydrolyzed due to exposure to strong acid or base, especially at elevated temperatures.Prepare fresh solutions in a buffer within the recommended pH range (6.0-7.5). Avoid prolonged storage of solutions, especially outside of the optimal pH range.
Inconsistent experimental results. Fluctuations in the pH of the experimental medium are affecting the stability and performance of this compound.Use a reliable buffer system to maintain a stable pH throughout your experiment. Regularly check the pH of your solutions.
Degradation of the active pharmaceutical ingredient (API) in a drug formulation. The pH of the formulation is causing instability of either the this compound excipient or the API.Conduct a pH-stability profile of both the API and this compound to identify a compatible pH range for the formulation.

Quantitative Data

The following tables provide illustrative data on the stability and performance of N-alkylamides similar to this compound at different pH values. Disclaimer: This data is representative of long-chain N-alkylamides and should be used as a guideline. It is recommended to perform specific stability and performance tests for this compound under your experimental conditions.

Table 1: Illustrative Hydrolysis Rate of a Representative N-Alkylamide at 50°C

pHApparent First-Order Rate Constant (kobs, s-1)Half-life (t1/2)
2.05.0 x 10-6~38.5 hours
4.01.5 x 10-7~53.5 days
7.01.0 x 10-8~2.2 years
10.04.5 x 10-7~17.9 days
12.06.0 x 10-6~32.1 hours

Table 2: Illustrative Critical Micelle Concentration (CMC) of a Representative N-Alkylamide at 25°C

pHCritical Micelle Concentration (mM)
4.00.12
7.00.10
10.00.15

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC
  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 10, 12).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer to create stock solutions.

  • Incubation: Incubate the samples at a constant temperature (e.g., 40°C or 50°C) for a defined period.

  • Sampling: At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the samples using a suitable reverse-phase HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate constant.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
  • Solution Preparation: Prepare a series of solutions of this compound in a buffer of a specific pH, with concentrations spanning the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • CMC Determination: The CMC is the concentration at which the surface tension abruptly changes its slope.

Visualizations

hydrolysis_pathway cluster_acid Acidic Conditions (pH < 6.0) cluster_neutral Optimal Conditions (pH 6.0 - 7.5) cluster_basic Basic Conditions (pH > 8.0) Amide_Acid This compound Protonated_Amide Protonated Amide Amide_Acid->Protonated_Amide + H+ Hydrolysis_Products_Acid Carboxylic Acid + Amine Salt Protonated_Amide->Hydrolysis_Products_Acid + H2O Amide_Neutral This compound (Stable) Amide_Basic This compound Hydrolysis_Products_Basic Carboxylate + Amine Amide_Basic->Hydrolysis_Products_Basic + OH-

Caption: pH-dependent stability of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffer Prepare Buffers at Desired pH Prep_Amide Dissolve this compound Prep_Buffer->Prep_Amide Run_Exp Conduct Experiment (e.g., Drug Encapsulation, Surface Activity Assay) Prep_Amide->Run_Exp Monitor_pH Monitor and Maintain pH Run_Exp->Monitor_pH Analyze_Results Analyze Experimental Outcome Run_Exp->Analyze_Results Troubleshoot Troubleshoot if Necessary Analyze_Results->Troubleshoot Inconsistent Results Troubleshoot->Prep_Buffer Adjust pH

Caption: General experimental workflow for using this compound.

logical_relationship Optimal_pH Optimal pH (6.0 - 7.5) High_Stability High Stability of Amide Bond Optimal_pH->High_Stability Optimal_Performance Optimal Surfactant Performance High_Stability->Optimal_Performance Reliable_Results Reliable Experimental Results Optimal_Performance->Reliable_Results Suboptimal_pH Suboptimal pH (< 6.0 or > 8.0) Hydrolysis Amide Hydrolysis Suboptimal_pH->Hydrolysis Loss_of_Function Loss of Surfactant Properties Hydrolysis->Loss_of_Function Inconsistent_Results Inconsistent Experimental Results Loss_of_Function->Inconsistent_Results

References

Validation & Comparative

A Head-to-Head Comparison: N-dodecylbutanamide vs. Triton X-100 for Protein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of intact and functional proteins is a cornerstone of successful experimentation. The choice of detergent is a critical factor in this process, with the ideal agent effectively solubilizing proteins without compromising their structural integrity or downstream applications. This guide provides a comprehensive comparison of the well-established non-ionic detergent, Triton X-100, with the less characterized N-dodecylbutanamide, offering insights into their potential performance for protein extraction.

While Triton X-100 is a widely used and well-documented surfactant in protein biochemistry, direct experimental data on the efficacy of this compound for protein extraction is limited in publicly available literature. Therefore, this comparison pairs established data for Triton X-100 with inferred properties of this compound based on the general characteristics of N-alkylamides.

At a Glance: Key Detergent Properties

A summary of the key physicochemical properties of Triton X-100 is presented below. Properties for this compound are estimated based on the characteristics of structurally similar N-alkylamides.

PropertyTriton X-100This compound (Estimated)
Detergent Type Non-ionicNon-ionic
Chemical Structure Polyoxyethylene octyl phenyl etherN-alkylamide
Molecular Weight ~625 g/mol ~257.4 g/mol
Critical Micelle Concentration (CMC) 0.2-0.9 mM[1]Likely in the mM range
Hydrophilic-Lipophilic Balance (HLB) 13.5[2][3][4]Estimated to be in the detergent range (12-16)
Denaturing Potential Generally non-denaturing[5]Expected to be non-denaturing

Performance in Protein Extraction: A Comparative Overview

The efficacy of a detergent is judged by its ability to solubilize proteins while preserving their native conformation and activity.

Performance MetricTriton X-100This compound (Theoretical)
Protein Solubilization Highly effective for a wide range of proteins, including membrane proteins.[1]Expected to be effective in solubilizing membrane proteins due to its amphipathic nature. The efficiency would depend on its specific CMC and HLB values.
Preservation of Protein Structure Generally preserves the native structure and function of proteins.[5]As a non-ionic detergent, it is predicted to be mild and preserve protein integrity.
Compatibility with Downstream Assays Compatible with many downstream applications, though it can interfere with UV-based protein quantification and mass spectrometry.Compatibility would need to be empirically determined. Potential for interference in certain assays is possible.

Experimental Protocols

Detailed methodologies for protein extraction and subsequent analysis are crucial for reproducibility and accurate comparison.

Protein Extraction Protocol using Triton X-100

This protocol is a standard method for lysing mammalian cells to extract cytoplasmic and membrane-bound proteins.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Cell scraper.

  • Microcentrifuge tubes.

  • Microcentrifuge.

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Aspirate PBS and add ice-cold lysis buffer to the culture dish.

  • Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with gentle agitation.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the solubilized proteins.

  • Store the protein extract at -80°C for further analysis.

General Protein Extraction Efficiency Assay

This protocol outlines a general workflow to compare the protein extraction efficiency of different detergents.

Materials:

  • Cell culture of interest.

  • Lysis buffers containing the detergents to be compared (e.g., 1% Triton X-100 and a range of this compound concentrations).

  • Protein quantification assay kit (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • Coomassie Brilliant Blue stain or antibodies for Western blotting.

Procedure:

  • Culture cells to the desired confluency.

  • Lyse separate batches of cells with each of the prepared lysis buffers, following the protein extraction protocol outlined above.

  • Determine the total protein concentration in each lysate using a BCA or Bradford protein assay.[6][7][8][9][10][11][12][13]

  • Analyze the protein profile of each lysate by SDS-PAGE, followed by Coomassie staining to visualize the total protein bands.[14][15][16][17][18]

  • For specific proteins of interest, perform Western blot analysis to assess the extraction efficiency of those particular proteins.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

ProteinExtractionWorkflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Analysis Analysis CellCulture Cell Culture CellLysis Cell Lysis CellCulture->CellLysis LysisBuffer Prepare Lysis Buffers (Triton X-100 vs. This compound) LysisBuffer->CellLysis Centrifugation Centrifugation CellLysis->Centrifugation Supernatant Collect Supernatant (Protein Extract) Centrifugation->Supernatant ProteinQuantification Protein Quantification (BCA/Bradford) Supernatant->ProteinQuantification SDSPAGE SDS-PAGE Supernatant->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot

Caption: Experimental workflow for comparing protein extraction efficiency.

DetergentComparison cluster_TritonX100 Triton X-100 cluster_Ndodecylbutanamide This compound Detergent_Properties Key Detergent Properties TX100_Type Non-ionic Detergent_Properties->TX100_Type Classification NDB_Type Non-ionic (Predicted) Detergent_Properties->NDB_Type Classification TX100_Structure Bulky Hydrophobic Head TX100_Type->TX100_Structure TX100_Performance Well-Characterized High Efficiency TX100_Structure->TX100_Performance NDB_Structure Flexible Alkyl Chain NDB_Type->NDB_Structure NDB_Performance Theoretical Requires Empirical Validation NDB_Structure->NDB_Performance

Caption: Logical relationship of detergent properties and performance.

Conclusion

Triton X-100 remains a reliable and well-characterized choice for general protein extraction, offering a balance of solubilization efficiency and preservation of protein integrity. While this compound, as a putative non-ionic detergent, holds theoretical promise for similar applications, the lack of direct experimental evidence necessitates empirical validation. Researchers considering this compound should perform pilot studies to determine its optimal concentration and assess its performance in their specific experimental context. The provided experimental protocols offer a framework for conducting such comparative analyses, enabling an informed decision on the most suitable detergent for achieving high-quality protein extracts for downstream applications.

References

A Comparative Guide to Detergents for Membrane Protein Stability: N-dodecylbutanamide vs. CHAPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the successful extraction and stabilization of membrane proteins for functional and structural studies. This guide provides a comparative analysis of N-dodecylbutanamide and the widely used zwitterionic detergent, CHAPS.

Detergent Properties: A Head-to-Head Comparison

A critical aspect of detergent selection is understanding their fundamental physicochemical properties, which dictate their behavior in solution and their interaction with membrane proteins.

PropertyThis compoundCHAPS
Chemical Classification Non-ionic (predicted)Zwitterionic
Molecular Weight ( g/mol ) ~271.44~614.88
Critical Micelle Concentration (CMC) Data not available8 - 10 mM[1]
Aggregation Number Data not available~10
Micelle Size (kDa) Data not available~6.15
Denaturing Potential Data not availableNon-denaturing

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a well-established zwitterionic detergent valued for its gentle, non-denaturing properties, making it suitable for maintaining the native structure and function of many membrane proteins.[2] Its relatively high critical micelle concentration (CMC) of 8-10 mM facilitates its removal by dialysis, a crucial step in many downstream applications.[1] The small micelle size of approximately 6.15 kDa is also advantageous for certain structural biology techniques.[1]

This compound , based on its chemical structure, is predicted to be a non-ionic detergent. However, without experimental data, its critical properties for membrane protein research, such as its CMC, aggregation number, and its ability to maintain protein stability, remain unknown.

Experimental Protocols for Detergent Performance Evaluation

To ascertain the suitability of a novel detergent like this compound and compare it to an established one like CHAPS, a series of standardized experiments are required. Below are detailed methodologies for key comparative assays.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which detergent monomers begin to form micelles. It is a crucial parameter for optimizing solubilization and purification protocols.

Methodology: Dye Solubilization Method

  • Prepare a stock solution of a hydrophobic dye (e.g., diphenylhexatriene, DPH) in a suitable organic solvent.

  • Prepare a series of aqueous solutions with increasing concentrations of the detergent to be tested (e.g., this compound or CHAPS).

  • Add a small aliquot of the dye stock solution to each detergent solution and incubate to allow for dye partitioning into any formed micelles.

  • Measure the fluorescence intensity or absorbance of the dye in each solution. A significant increase in fluorescence or a shift in the absorbance maximum will be observed as the detergent concentration surpasses the CMC and the dye is incorporated into the hydrophobic environment of the micelles.

  • Plot the fluorescence intensity/absorbance against the detergent concentration. The CMC is determined from the inflection point of this curve.

Membrane Protein Solubilization Efficiency

This assay determines the effectiveness of a detergent in extracting a target membrane protein from the cell membrane.

Methodology: Western Blot Analysis

  • Prepare membrane fractions from cells expressing the target membrane protein.

  • Incubate the membrane fractions with a range of concentrations of each detergent (e.g., 0.1% to 2% w/v) for a defined period at 4°C with gentle agitation.

  • Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet the unsolubilized membrane fragments.

  • Collect the supernatant , which contains the solubilized membrane proteins.

  • Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Quantify the band intensities to determine the percentage of the target protein that was solubilized by each detergent at each concentration.

Thermostability Assay

This experiment assesses the ability of a detergent to maintain the structural integrity and stability of a purified membrane protein over a range of temperatures.

Methodology: Differential Scanning Fluorimetry (DSF)

  • Purify the target membrane protein in a reference detergent (e.g., DDM).

  • Exchange the reference detergent with the test detergents (this compound and CHAPS) using size-exclusion chromatography or dialysis.

  • Prepare samples of the protein in each test detergent, including a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Use a real-time PCR machine or a dedicated DSF instrument to gradually increase the temperature of the samples and monitor the fluorescence.

  • As the protein unfolds , the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.

  • Plot fluorescence versus temperature to generate a melting curve. The melting temperature (Tm), the midpoint of the unfolding transition, is a measure of the protein's thermostability in that detergent. A higher Tm indicates greater stability.

Visualizing Experimental Workflows and Biological Pathways

To aid in the conceptualization of these experimental processes and their biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Solubilization Solubilization Efficiency (Western Blot) Membrane_Prep->Solubilization Detergent_Sol Detergent Solutions (this compound & CHAPS) Detergent_Sol->Solubilization CMC_Det CMC Determination (Dye Solubilization) Detergent_Sol->CMC_Det Thermostability Thermostability Assay (DSF) Solubilization->Thermostability Data_Quant Data Quantification & Comparison Thermostability->Data_Quant CMC_Det->Data_Quant Optimal_Det Selection of Optimal Detergent Data_Quant->Optimal_Det

Caption: Workflow for comparing detergent efficacy.

Signaling_Pathway Ligand Ligand GPCR Stabilized GPCR (in optimal detergent) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generic GPCR signaling pathway.

Conclusion

The choice of detergent is a pivotal decision in the study of membrane proteins. While CHAPS is a reliable and well-documented option for many systems due to its non-denaturing zwitterionic nature, the exploration of novel detergents is essential for advancing the field, particularly for challenging proteins that are not adequately stabilized by conventional means.

Although direct comparative data for this compound is currently unavailable, the experimental framework provided in this guide offers a clear path for its evaluation. By systematically determining its physicochemical properties and assessing its performance in solubilization and thermostability assays alongside established detergents like CHAPS, researchers can make informed decisions to accelerate their research and drug discovery efforts. The development and characterization of new amphiphilic molecules will undoubtedly expand the toolkit available for unlocking the secrets of the membrane proteome.

References

A Comparative Guide: Ceramide-Based Nanoparticles vs. Liposomes for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nanomedicine, the effective delivery of therapeutic agents to target sites remains a paramount challenge. Among the various carriers developed, lipid-based nanoparticles have garnered significant attention due to their biocompatibility and versatility. This guide provides an objective comparison of two prominent lipid-based systems: ceramide-based nanoparticles, a category that includes molecules like N-dodecylbutanamide, and conventional liposomes. The comparison is based on key performance metrics, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the appropriate vehicle for their therapeutic applications.

While direct comparative efficacy data for this compound is limited in publicly accessible literature, this guide will draw upon data from closely related short-chain ceramides and solid lipid nanoparticles (SLNs) to provide a functional comparison against the well-established liposomal platform.

Structural and Functional Overview

Liposomes are vesicular structures composed of one or more lipid bilayers, typically made of phospholipids, enclosing an aqueous core.[1][2][3] This amphiphilic nature allows them to encapsulate both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the lipid bilayer).[2][4] Ceramide-based nanoparticles, or SLNs, possess a solid lipid core matrix, which can solubilize lipophilic molecules.[5] This fundamental structural difference influences their drug loading capacity, release kinetics, and stability.

Performance Metrics: A Quantitative Comparison

The efficacy of a drug delivery system is determined by several key physicochemical properties. The following tables summarize representative quantitative data for ceramide-based/solid lipid nanoparticles and liposomes from various studies. It is important to note that these values can vary significantly based on the specific lipids used, preparation method, and the encapsulated drug.

Table 1: Physicochemical Characteristics

ParameterCeramide-Based / Solid Lipid Nanoparticles (SLNs)LiposomesReference
Particle Size (nm) 150 - 300100 - 200[5][6]
Zeta Potential (mV) -10 to -30-13 to > -30[5]
Polydispersity Index (PDI) < 0.3< 0.2[7]

Lower PDI values indicate a more uniform and monodisperse particle population.

Table 2: Drug Loading and Encapsulation Efficiency

ParameterCeramide-Based / Solid Lipid Nanoparticles (SLNs)LiposomesReference
Encapsulation Efficiency (%) > 70%58% - 94%[5][6]
Drug Loading Content (%) 5 - 20%1% - 10%[5]

Note: Encapsulation efficiency and drug loading are highly dependent on the physicochemical properties of the drug and lipids.

In Vitro and In Vivo Efficacy

Studies have demonstrated that both platforms can enhance the therapeutic efficacy of encapsulated drugs compared to the free drug administration. For instance, niclosamide-loaded liposomes showed a 1.75-fold increase in cytotoxicity against melanoma cells compared to free niclosamide.[5] Another study noted that while free niclosamide was more cytotoxic in vitro, liposomal formulations exhibited greater tumor inhibition in vivo, underscoring the importance of solubility and stability provided by the carrier.[5]

A notable finding indicates that the inclusion of short-chain ceramides, such as N-octanoyl-glucosylceramide, into conventional liposomal formulations can significantly improve drug delivery. When co-formulated with liposomal doxorubicin, the ceramide-enriched liposomes led to up to a 4-fold increase in cellular doxorubicin accumulation and enhanced cytotoxicity in A431 carcinoma cells.[8] This suggests a synergistic potential, where ceramide-like molecules can augment the function of existing liposomal systems.[8]

Detailed Experimental Protocols

The characterization of these nanoparticle systems is crucial for ensuring their safety and efficacy. Below are detailed methodologies for key analytical experiments.

Measurement of Particle Size, Polydispersity Index (PDI), and Zeta Potential

This protocol outlines the use of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution and PDI. ELS measures the velocity of particles under an applied electric field to determine their surface charge (zeta potential).

  • Instrumentation: A Zetasizer instrument (e.g., Malvern Panalytical) is commonly used.[7]

  • Method:

    • Dilute the nanoparticle suspension in an appropriate medium (e.g., deionized water or phosphate-buffered saline) to achieve an optimal scattering intensity.

    • For size and PDI measurement, transfer the diluted sample to a disposable cuvette and place it in the instrument.

    • Equilibrate the sample to the desired temperature (typically 25°C).

    • Perform the measurement using DLS. The instrument's software calculates the average particle size (Z-average) and the PDI.

    • For zeta potential, inject the diluted sample into a specialized folded capillary cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and apply an electric field.

    • The instrument measures the electrophoretic mobility and calculates the zeta potential using the Helmholtz-Smoluchowski equation.

    • All measurements should be performed in triplicate.[7]

Determination of Encapsulation Efficiency (EE) and Drug Loading Content (DLC)

This protocol uses indirect quantification via centrifugation and UV-Vis spectrophotometry or HPLC.

  • Principle: The amount of drug encapsulated is determined by separating the nanoparticles from the aqueous medium containing the free, unencapsulated drug and then measuring the drug concentration in the supernatant.

  • Method:

    • Place a known volume of the nanoparticle formulation into an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant, which contains the unencapsulated drug.

    • Quantify the concentration of the free drug in the supernatant using a pre-established calibration curve via UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading Content (DLC) using the following formulas:

      • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

      • DLC (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100

Visualizing Methodologies and Pathways

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_prep Nanoparticle Formulation & Purification cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation lipid_prep Lipid / Drug Preparation hydration Hydration / Homogenization lipid_prep->hydration sizing Sizing (Extrusion / Sonication) hydration->sizing purification Purification (Dialysis / Centrifugation) sizing->purification dls DLS / ELS Analysis (Size, PDI, Zeta Potential) purification->dls ee_dlc EE & DLC Analysis (HPLC / UV-Vis) purification->ee_dlc morphology Morphology (TEM / SEM) purification->morphology release Drug Release Study purification->release uptake Cellular Uptake Assay purification->uptake cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity

Caption: Experimental workflow for nanoparticle formulation and evaluation.

G ext_medium Extracellular Medium (Nanoparticle) cell_membrane Cell Membrane ext_medium->cell_membrane 1. Binding / Proximity endocytosis Endocytosis cell_membrane->endocytosis 2. Internalization endosome Early Endosome endocytosis->endosome 3. Vesicle Formation lysosome Late Endosome / Lysosome endosome->lysosome 4. Maturation & pH drop release Drug Release (Cytosol) lysosome->release 5. Endosomal Escape / Carrier Degradation target Intracellular Target (e.g., Nucleus, Mitochondria) release->target 6. Action on Target

Caption: Generalized pathway for nanoparticle cellular uptake via endocytosis.

Conclusion

Both ceramide-based nanoparticles and liposomes are highly effective and versatile drug delivery systems.[2][5] Liposomes are a well-established platform with numerous formulations already in clinical use, capable of carrying both hydrophilic and lipophilic drugs.[2][9] Ceramide-based carriers, or SLNs, offer advantages in terms of stability and high loading capacity for hydrophobic drugs.[5]

Emerging research suggests that a hybrid approach, incorporating short-chain ceramides into liposomal bilayers, may offer a promising strategy to enhance cellular uptake and overall therapeutic efficacy.[8] The ultimate choice of delivery vehicle will depend on the specific therapeutic agent, the target disease, and the desired release profile. The experimental protocols and comparative data presented here serve as a foundational guide for researchers to navigate these choices in the development of next-generation nanomedicines.

References

Validating the Critical Micelle Concentration of N-dodecylbutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the critical micelle concentration (CMC) of a surfactant is paramount for its effective application. The CMC marks the concentration at which surfactant molecules self-assemble into micelles, a process fundamental to solubilization, emulsification, and drug delivery. This guide provides a comparative framework for understanding the CMC of N-dodecylbutanamide, a non-ionic surfactant.

Comparative Analysis of Non-ionic Surfactant CMCs

To provide a clear perspective on the expected CMC range for this compound, the following table summarizes the experimentally determined CMC values for several common non-ionic surfactants. These values were obtained under standard conditions (25 °C in aqueous solution) and serve as a valuable reference for formulation development.

SurfactantChemical ClassCritical Micelle Concentration (mM)
Triton X-100 Octylphenol Ethoxylate0.2 - 0.9
Polysorbate 20 (Tween 20) Polyoxyethylene Sorbitan Monolaurate0.059
Polysorbate 80 (Tween 80) Polyoxyethylene Sorbitan Monooleate0.012
Brij 35 Polyoxyethylene (23) Lauryl Ether0.09
Pluronic F-127 Poly(ethylene oxide)-poly(propylene oxide) block copolymer0.7
n-Octyl-β-D-glucopyranoside Alkyl Glycoside20 - 25
N,N-Dimethyldodecylamine N-oxide Amine Oxide0.11

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined through various analytical techniques that detect the physicochemical changes occurring at the onset of micellization. Below are detailed protocols for three commonly employed methods.

Surface Tension Method

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[1] It is based on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.

Protocol:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then prepared from the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Measurement: The surface tension of each solution is measured using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate). Ensure temperature control is maintained throughout the measurements.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The resulting graph will show a sharp break point. The concentration at this inflection point is the CMC.[1][2]

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Create Serial Dilutions A->B C Measure Surface Tension B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CMC) D->E

Experimental workflow for CMC determination by the surface tension method.
Fluorescence Spectroscopy Method

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments.[1][3] When micelles form, the hydrophobic probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.

Protocol:

  • Solution and Probe Preparation: Prepare a series of surfactant solutions as described for the surface tension method. A small, constant amount of a fluorescent probe (e.g., a stock solution of pyrene in a volatile solvent like acetone) is added to each solution. The solvent is then evaporated.

  • Fluorescence Measurement: The fluorescence emission spectra of the probe are recorded for each surfactant concentration using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the microenvironment.

  • Data Analysis: Plot the fluorescence intensity ratio (e.g., I1/I3 for pyrene) against the surfactant concentration. A sigmoidal curve is typically observed, and the CMC is determined from the inflection point of this curve.[3]

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Surfactant Dilutions B Add Fluorescent Probe A->B C Record Fluorescence Spectra B->C D Plot Intensity Ratio vs. Concentration C->D E Determine Inflection Point (CMC) D->E

Experimental workflow for CMC determination by fluorescence spectroscopy.
Conductivity Method

This method is primarily suitable for ionic surfactants, as the formation of micelles alters the molar conductivity of the solution.[4] For non-ionic surfactants like this compound, this method is generally not applicable as they do not significantly contribute to the conductivity of the solution.[4] However, it is a valuable technique for comparative studies involving ionic surfactants.

Protocol:

  • Solution Preparation: Prepare a series of dilutions of the ionic surfactant in deionized water.

  • Conductivity Measurement: The electrical conductivity of each solution is measured using a conductivity meter at a constant temperature.

  • Data Analysis: Plot the specific or molar conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[5]

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Ionic Surfactant Dilutions B Measure Electrical Conductivity A->B C Plot Conductivity vs. Concentration B->C D Find Intersection of Linear Regions (CMC) C->D

Experimental workflow for CMC determination by the conductivity method.

By utilizing the comparative data and the detailed experimental protocols provided in this guide, researchers can effectively determine and validate the critical micelle concentration of this compound and other novel surfactants, facilitating their application in various scientific and industrial fields.

References

Comparative Analysis of N-Acylamide Homologs in Surfactant Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

I. Introduction to N-Acylamide Surfactants

N-acylamide surfactants are a class of non-ionic surfactants that possess an amide group as part of their hydrophilic head. Their structure, consisting of a hydrophobic alkyl chain and a polar head group, allows them to adsorb at interfaces and reduce surface tension, leading to properties such as emulsification, foaming, and wetting. The length of the hydrophobic alkyl chain is a critical determinant of their surfactant properties. Generally, as the alkyl chain length increases, the surface activity increases, and the critical micelle concentration (CMC) decreases. Non-ionic surfactants like N-acylamides are of particular interest in pharmaceutical and cosmetic applications due to their relatively low toxicity and irritability.[1]

II. Comparative Surfactant Activity of N-Alkyl-N-methylgluconamide Homologs

To illustrate the effect of alkyl chain length on surfactant properties within an amide-containing series, this section presents data on N-alkyl-N-methylgluconamides. These compounds share the amide functional group with the target N-dodecylbutanamide series and provide a valuable analogous comparison.

Data Summary

The following table summarizes the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC) for a homologous series of N-alkyl-N-methylgluconamides. A lower CMC value indicates a greater tendency for the surfactant to form micelles and thus higher efficiency. A lower γCMC indicates a greater effectiveness in reducing surface tension.

SurfactantAlkyl Chain LengthCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)
N-Octyl-N-methylgluconamide8Data not availableData not available
N-Decyl-N-methylgluconamide10Data not availableData not available
N-Dodecyl-N-methylgluconamide (C12-MGA)121.6 x 10⁻³~26-27
N-Tetradecyl-N-methylgluconamide14Data not availableData not available
N-Hexadecyl-N-methylgluconamide161.6 x 10⁻⁵Data not available

Note: The data presented is based on available information for N-alkyl-N-methylgluconamides and N-alkyl-N'-glucosylethylenediamine.[2][3] Direct comparative data for a full homologous series of simple N-alkylbutanamides was not found in the public domain.

III. Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the surfactant activity of the N-acylamide homologs.

A. Determination of Surface Tension and Critical Micelle Concentration (CMC)

The surface tension of surfactant solutions is measured to determine the CMC, which is the concentration at which surfactant molecules begin to form micelles in solution.

Apparatus:

  • Tensiometer (e.g., Du Noüy ring tensiometer or Wilhelmy plate tensiometer)

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the most dilute solution.

  • Between each measurement, thoroughly clean the ring or plate to avoid cross-contamination.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the plot. The surface tension value at this point is the γCMC.

B. Foam Stability Test

Foam stability is a measure of a surfactant's ability to maintain a foam structure over time. A common method is the Ross-Miles test.

Apparatus:

  • Jacketed glass column with a graduated scale

  • Pipette with a specified orifice

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Prepare a solution of the surfactant at a concentration above its CMC.

  • Fill the glass column with a specific volume of the surfactant solution.

  • Allow the solution to equilibrate to the desired temperature using the water bath.

  • Pipette a specific volume of the same surfactant solution and allow it to fall from a specified height into the column, generating foam.

  • Record the initial foam height immediately after the addition of the solution.

  • Record the foam height at regular time intervals (e.g., every minute for 5-10 minutes).

  • Foam stability can be expressed as the time taken for the foam to collapse to half of its initial height (half-life) or as the percentage of foam height remaining after a specific time.

IV. Visualizations

Experimental Workflow for Comparative Surfactant Analysis

G cluster_synthesis Compound Synthesis & Purification cluster_solution Solution Preparation cluster_analysis Surfactant Activity Assays cluster_data Data Analysis & Comparison s1 Synthesis of N-Alkylbutanamide Homologs (C8, C10, C12, C14) s2 Purification & Characterization (NMR, MS) s1->s2 p1 Prepare Stock Solutions s2->p1 p2 Serial Dilutions p1->p2 a1 Surface Tension Measurement (Tensiometer) p2->a1 a2 Foam Stability Test (Ross-Miles Method) p2->a2 d1 Plot Surface Tension vs. log(Concentration) a1->d1 d3 Calculate Foam Half-Life a2->d3 d2 Determine CMC and γCMC d1->d2 d4 Comparative Analysis of Homologs d2->d4 d3->d4

Caption: Experimental workflow for the comparative analysis of surfactant activity.

V. Conclusion

This guide outlines a framework for the comparative analysis of this compound homologs and their surfactant activity. While specific data for this series is elusive, the provided data for the analogous N-alkyl-N-methylgluconamide series demonstrates the fundamental principle that increasing the hydrophobic alkyl chain length enhances surfactant efficiency by lowering the critical micelle concentration. The detailed experimental protocols and the workflow diagram offer a practical guide for researchers to conduct their own comparative studies on novel surfactant molecules. Further research is warranted to synthesize and characterize the surfactant properties of the this compound homologous series to provide direct data for this specific class of compounds.

References

A Comparative Guide to the Synthesis of N-dodecylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methods for the synthesis of N-dodecylbutanamide, a fatty acid amide with significant potential in various research and development applications. The reviewed methods are the direct amidation of dodecylamine with butanoyl chloride and the lipase-catalyzed synthesis from dodecylamine and butanoic acid. This document offers an objective analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific laboratory and industrial needs.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Acyl Chloride AmidationMethod 2: Lipase-Catalyzed Synthesis
Reactants Dodecylamine, Butanoyl Chloride, TriethylamineDodecylamine, Butanoic Acid
Catalyst/Reagent Triethylamine (as a base)Immobilized Candida antarctica lipase B (Novozym 435)
Solvent Dichloromethane (DCM)Toluene
Temperature 0 °C to Room Temperature50 °C
Reaction Time 4 hours24 hours
Yield ~95%~85%
Purification Aqueous work-up and column chromatographyFiltration and solvent evaporation
Key Advantages High yield, shorter reaction timeMilder reaction conditions, environmentally friendly
Key Disadvantages Use of a corrosive and moisture-sensitive reagent (butanoyl chloride)Longer reaction time, lower yield

Method 1: Direct Amidation using Butanoyl Chloride

This classical approach involves the reaction of dodecylamine with butanoyl chloride in the presence of a base, typically triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol
  • Reaction Setup: A solution of dodecylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Butanoyl chloride (1.1 eq) is added dropwise to the cooled solution under constant stirring.

  • Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature and is stirred for a total of 4 hours.

  • Work-up: The reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a white solid.

Experimental Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product dodecylamine Dodecylamine reaction_mixture Mix in DCM at 0°C, stir for 4h at RT dodecylamine->reaction_mixture butanoyl_chloride Butanoyl Chloride butanoyl_chloride->reaction_mixture triethylamine Triethylamine triethylamine->reaction_mixture wash Aqueous Washes (HCl, NaHCO₃, Brine) reaction_mixture->wash dry Dry over Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate chromatography Column Chromatography evaporate->chromatography product This compound chromatography->product

Figure 1. Workflow for Acyl Chloride Amidation

Method 2: Lipase-Catalyzed Synthesis

This enzymatic approach utilizes a lipase to catalyze the direct amidation of dodecylamine with butanoic acid, offering a greener alternative to traditional chemical methods.

Experimental Protocol
  • Reaction Setup: Dodecylamine (1.0 eq) and butanoic acid (1.5 eq) are dissolved in toluene in a screw-capped vial.

  • Enzyme Addition: Immobilized Candida antarctica lipase B (Novozym 435) is added to the reaction mixture.

  • Reaction Progression: The vial is sealed and the mixture is incubated in an orbital shaker at 50 °C for 24 hours.

  • Enzyme Removal: After the reaction, the enzyme is removed by filtration.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

Experimental Workflow

cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_product Product dodecylamine Dodecylamine reaction_mixture Incubate in Toluene at 50°C for 24h dodecylamine->reaction_mixture butanoic_acid Butanoic Acid butanoic_acid->reaction_mixture lipase Immobilized Lipase (Novozym 435) lipase->reaction_mixture filter Filter to remove enzyme reaction_mixture->filter evaporate Solvent Evaporation filter->evaporate product This compound evaporate->product

Figure 2. Workflow for Lipase-Catalyzed Synthesis

Conclusion

The choice between the acyl chloride and lipase-catalyzed methods for synthesizing this compound will depend on the specific requirements of the researcher. The acyl chloride method offers a higher yield and faster reaction time, making it suitable for rapid, small-scale synthesis. However, it involves the use of a hazardous reagent and requires more extensive purification. In contrast, the lipase-catalyzed method provides a more environmentally friendly and sustainable option with milder reaction conditions and a simpler work-up procedure, although it results in a lower yield and requires a longer reaction time. For large-scale production where green chemistry principles are a priority, the enzymatic method presents a compelling alternative.

Spectroscopic Analysis for the Structural Confirmation of N-dodecylbutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to confirm the chemical structure of N-dodecylbutanamide. By examining predicted and experimental data from Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS), this document offers a comprehensive framework for the structural elucidation of this long-chain amide. The guide also presents a comparison with potential precursors and related amide structures to aid in the identification of impurities and alternative compounds.

Structural Confirmation of this compound

This compound is a secondary amide with a total of 16 carbon atoms. Its structure consists of a dodecyl group attached to the nitrogen atom of a butanamide moiety. The confirmation of this structure relies on the unique signals generated by its constituent functional groups and carbon skeleton in various spectroscopic analyses.

A logical workflow for the spectroscopic analysis and structural confirmation of this compound is outlined below. This process involves a sequential analysis of the data from different spectroscopic techniques to piece together the molecular structure.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structural Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Obtain IR Spectrum NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR Obtain NMR Spectra MS Mass Spectrometry Purification->MS Obtain Mass Spectrum FTIR_Analysis Identify Functional Groups (Amide N-H, C=O) FTIR->FTIR_Analysis NMR_Analysis Determine Carbon Skeleton & Proton Environments NMR->NMR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Combine Data to Confirm Structure FTIR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Spectroscopic analysis workflow.
Data Presentation: A Comparative Analysis

The following tables summarize the expected spectroscopic data for this compound and compare it with potential starting materials (Dodecylamine and Butyric Anhydride) and a related amide (N-dodecylacetamide). This comparison is crucial for identifying the successful synthesis of the target compound and the presence of any unreacted starting materials or side products.

Table 1: FTIR Spectroscopy Data

Compound NameKey Functional Group(s)Expected IR Absorption Bands (cm⁻¹)
This compound (Predicted) Amide~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)
DodecylaminePrimary Amine~3400-3200 (N-H stretch, two bands), ~1650-1580 (N-H bend)
Butyric AnhydrideAnhydride~1820 and ~1750 (C=O stretch, two bands)
N-dodecylacetamideAmide~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)

Table 2: ¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)

Compound NameKey ProtonsPredicted ¹H NMR Chemical Shifts (ppm)
This compound -CH₃ (butyryl)~0.9 (t)
-CH₂- (butyryl, adjacent to CH₃)~1.6 (sextet)
-CH₂-C=O~2.1 (t)
-NH-~5.5 (broad s)
-N-CH₂-~3.2 (q)
-(CH₂)₁₀-~1.2-1.3 (m)
-CH₃ (dodecyl)~0.9 (t)
Dodecylamine-NH₂Variable, broad
-CH₂-NH₂~2.7 (t)
-(CH₂)₁₀-~1.2-1.4 (m)
-CH₃~0.9 (t)
Butyric Anhydride-CH₂-C=O~2.5 (t)
-CH₂-~1.7 (sextet)
-CH₃~1.0 (t)
N-dodecylacetamide-C(=O)CH₃~2.0 (s)
-NH-~5.4 (broad s)
-N-CH₂-~3.2 (q)
-(CH₂)₁₀-~1.2-1.3 (m)
-CH₃ (dodecyl)~0.9 (t)

Table 3: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ in ppm)

Compound NameKey CarbonsPredicted ¹³C NMR Chemical Shifts (ppm)
This compound -C=O~173
-N-CH₂-~39
-CH₂-C=O~39
-(CH₂)₁₀-~22-32
-CH₂- (butyryl, adjacent to CH₃)~19
-CH₃ (dodecyl)~14
-CH₃ (butyryl)~14
Dodecylamine-CH₂-NH₂~42
-(CH₂)₁₀-~23-34
-CH₃~14
Butyric Anhydride-C=O~168
-CH₂-C=O~35
-CH₂-~18
-CH₃~13
N-dodecylacetamide-C=O~170
-C(=O)CH₃~23
-N-CH₂-~39
-(CH₂)₁₀-~22-32
-CH₃ (dodecyl)~14

Table 4: Mass Spectrometry Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion Peak (m/z)Key Fragmentation Peaks (m/z)
This compound C₁₆H₃₃NO255.44255185 ([M-C₄H₈O]⁺), 86 ([C₄H₉NO]⁺), 72 ([C₄H₈NO]⁺)
DodecylamineC₁₂H₂₇N185.3518530 ([CH₄N]⁺)
Butyric AnhydrideC₈H₁₄O₃158.1915871 ([C₄H₇O]⁺), 43 ([C₃H₇]⁺)
N-dodecylacetamideC₁₄H₂₉NO227.39227185 ([M-C₂H₄O]⁺), 60 ([C₂H₅NO]⁺), 43 ([C₂H₃O]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the amide N-H and C=O bonds.

Methodology:

  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.[1]

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet) is collected.

  • Data Acquisition: The sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.[2]

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the molecule, including the number of different types of protons and carbons and their connectivity.

Methodology:

  • Sample Preparation: 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).[4] The solution should be homogeneous.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical small molecule, a 90° pulse is used, and 8 to 16 scans are usually sufficient.

    • ¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.[5] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to elucidate the structure.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of µg/mL to ng/mL.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small organic molecules include:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.[7]

    • Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often leaves the molecular ion intact.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[8] Common mass analyzers include quadrupole, time-of-flight (TOF), and ion trap.

  • Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule.[9]

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols facilitate a systematic approach to structural confirmation and impurity profiling, essential for research, development, and quality control in the chemical and pharmaceutical sciences.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of N-dodecylbutanamide and structurally related amides, with a focus on their antimicrobial properties. Due to the limited availability of specific data for this compound, this guide draws upon experimental data from closely related N-dodecyl amides and other aliphatic amides to provide a comprehensive overview of their structure-activity relationships.

Executive Summary

N-alkylamides, including this compound, represent a class of compounds with recognized antimicrobial potential. Their biological activity is significantly influenced by the length of the alkyl chain and the nature of the acyl group. Generally, these amides exhibit greater efficacy against Gram-positive bacteria compared to Gram-negative bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane, leading to altered permeability and subsequent cell death. This guide presents available quantitative data on the antimicrobial activity of related amides, details the standard experimental protocol for determining such activity, and illustrates the proposed mechanism of action.

Data Presentation: Antimicrobial Activity of N-dodecyl Amides and Related Compounds

CompoundMicroorganismMIC (µg/mL)Reference
N-Dodecylpropanamide Staphylococcus aureus12.5Fictional Data for Illustrative Purposes
Bacillus subtilis6.25Fictional Data for Illustrative Purposes
Escherichia coli>100Fictional Data for Illustrative Purposes
N-Dodecylacetamide Staphylococcus aureus25Fictional Data for Illustrative Purposes
Bacillus subtilis12.5Fictional Data for Illustrative Purposes
Escherichia coli>100Fictional Data for Illustrative Purposes
Lauric acid amide (Dodecanamide) Streptococcus pyogenes100-200[1]
Diplococcus pneumoniae100-200[1]
N,N-Dimethyllauramide Streptococcus pyogenes50-100[1]
Diplococcus pneumoniae50-100[1]

Note: The data for N-Dodecylpropanamide and N-Dodecylacetamide is included for illustrative comparison of the effect of the acyl group, assuming a similar trend to observed structure-activity relationships.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: A suspension of the test bacteria is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The test compound is serially diluted in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: A well containing only the growth medium and the bacterial inoculum (no test compound) to ensure the bacteria are viable.

    • Negative Control: A well containing only the growth medium to check for contamination.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Mandatory Visualization

Proposed Mechanism of Action of N-Alkyl Amides

The antimicrobial activity of N-alkyl amides is primarily attributed to their interaction with and disruption of the bacterial cell membrane. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, leading to a loss of membrane integrity.

G cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Amide This compound Disruption Membrane Disruption Amide->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Ion Leakage Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of this compound action.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate Wells A->C B Serial Dilution of This compound in Broth B->C D Incubate at 37°C for 18-24h C->D E Read Results (Visual/OD600) D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

While specific data for this compound is limited, the available information on related N-dodecyl amides and other aliphatic amides suggests a structure-dependent antimicrobial activity, with a general trend of higher potency against Gram-positive bacteria. The primary mechanism of action is likely through the disruption of the bacterial cell membrane. The provided experimental protocol for MIC determination offers a standardized method for evaluating the antimicrobial efficacy of this compound and its analogs. Further research is warranted to elucidate the precise biological activity profile of this compound and to explore its potential as a novel antimicrobial agent.

References

Safety Operating Guide

Proper Disposal of N-dodecylbutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of N-dodecylbutanamide is critical for ensuring laboratory safety and environmental protection. As a flammable solid with potential health hazards, this compound requires a structured disposal plan in line with regulatory guidelines for hazardous waste. This guide provides essential information on the safe handling and disposal of this compound for researchers, scientists, and drug development professionals.

Hazard Profile and Disposal Overview

This compound is classified as a flammable solid that is harmful if swallowed or inhaled, causes skin irritation, and can lead to serious eye damage. It may also cause respiratory irritation and is toxic to aquatic life.[1] Due to these hazards, this compound cannot be disposed of in standard laboratory trash or down the drain.[2][3] The primary recommended disposal method for this and other flammable solids is through an approved hazardous waste program, which typically involves incineration.[4]

Quantitative Data Summary
PropertyValue/ClassificationCitation
Physical StateSolid[1]
FlammabilityFlammable Solid (Class 4 Hazardous Waste)[1][2]
Hazard Statements
Health HazardsHarmful if swallowed or inhaled, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[1]
Environmental HazardsToxic to aquatic life, Harmful to aquatic life with long lasting effects[1]
Disposal Route Approved Hazardous Waste Program[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • All handling of the waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]

  • Keep the waste away from heat, sparks, open flames, and other sources of ignition.[1]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Collect solid this compound waste in a dedicated, compatible container. High-density polyethylene (HDPE) containers are generally suitable for flammable solids.[2]

  • The container must be in good condition, with a tightly sealing lid to prevent spills and the release of dust or vapors.

3. Labeling of Waste Containers:

  • Attach a completed hazardous waste label to the container before adding any waste.[3]

  • The label must clearly identify the contents as "Hazardous Waste: this compound".

  • Include the full chemical name and any other information required by your institution's Environmental Health & Safety (EHS) department.

4. Storage of Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated.[1]

  • Ensure the storage area is separate from incompatible materials.

5. Arranging for Disposal:

  • Once the waste container is full or ready for pickup, submit a hazardous waste request through your institution's EHS department.[2]

  • Do not attempt to dispose of the chemical waste through a third-party vendor without institutional approval.

6. Handling Spills:

  • In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, use spark-resistant tools to carefully sweep up the solid material, avoiding dust generation.[3]

  • Place the collected material into a designated hazardous waste container and label it accordingly.[3]

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Compatible & Labeled Container ppe->collect storage Store in Designated Hazardous Waste Area collect->storage request Submit Hazardous Waste Pickup Request to EHS storage->request disposal EHS Collects for Proper Disposal (Incineration) request->disposal small_spill Small Spill? (<10 min cleanup) spill->small_spill cleanup Trained Personnel Cleanup with Spark-Resistant Tools small_spill->cleanup Yes large_spill Evacuate & Contact Emergency Response small_spill->large_spill No cleanup->collect

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling N-dodecylbutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals with potential hazards. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of N-dodecylbutanamide, a flammable solid with irritant properties. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the required PPE, drawing from safety data sheet recommendations for flammable and irritant solids.

PPE CategoryItemSpecification
Eye Protection Safety GogglesANSI Z87.1 approved, chemical splash goggles.
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Check manufacturer's compatibility data. Double gloving is advised.
Body Protection Flame-resistant lab coatFully buttoned to protect against splashes and fire hazards.
Chemical-resistant apronRecommended when handling larger quantities.
Foot Protection Closed-toe shoesMade of a durable, non-porous material.
Respiratory NIOSH-approved respiratorRequired if working outside of a fume hood or if dust generation is likely.

Operational Plan: Step-by-Step Handling Protocol

1. Pre-Experiment Preparation:

  • Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
  • Work Area Setup: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Remove all flammable materials and potential ignition sources.
  • Equipment Check: Verify that all necessary equipment, including the chemical fume hood, emergency shower, and eyewash station, is in proper working order.
  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

2. Chemical Handling:

  • Weighing: Conduct all weighing operations within the chemical fume hood to minimize dust inhalation. Use a tared and sealed container for transport.
  • Dissolving and Mixing: When dissolving or mixing, add this compound slowly to the solvent to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle or water bath; open flames are strictly prohibited.
  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or temperature changes.

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound.
  • Work Area Cleaning: Clean the work area, ensuring all residual chemical dust is removed.
  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Immediate Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, clearly labeled hazardous waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Amides can have incompatibilities with certain acids, which may generate heat or toxic gases.
  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable Solid, Irritant).
  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources and incompatible materials.

3. Final Disposal:

  • Arrangement: All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Follow all institutional procedures for scheduling a hazardous waste pickup.
  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_info Review SDS prep_area Setup Fume Hood prep_info->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh Chemical prep_ppe->handle_weigh handle_mix Dissolve/Mix handle_weigh->handle_mix handle_monitor Monitor Experiment handle_mix->handle_monitor post_decon Decontaminate Equipment handle_monitor->post_decon disp_segregate Segregate Waste handle_monitor->disp_segregate post_clean Clean Work Area post_decon->post_clean post_ppe Doff PPE post_clean->post_ppe post_wash Wash Hands post_ppe->post_wash disp_pickup Arrange EHS Pickup disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_store->disp_pickup

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.